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  • Product: 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride
  • CAS: 1181714-73-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride, a key heterocyclic intermediate...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride, a key heterocyclic intermediate with significant potential in medicinal chemistry and drug discovery. The guide details its chemical structure, physicochemical properties, and outlines a robust two-step synthetic pathway. Furthermore, it explores the characteristic reactivity of the sulfonyl chloride moiety, providing insights into its application for the synthesis of diverse sulfonamide derivatives. Safety protocols and handling guidelines for this reactive compound are also discussed. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel quinoline-based therapeutic agents.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] Its versatile structure allows for functionalization at various positions, enabling the fine-tuning of biological activity. The introduction of a sulfonyl chloride group, as seen in 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride, provides a reactive handle for the synthesis of a diverse array of sulfonamide derivatives. Quinoline-based sulfonamides have garnered significant attention for their potential as anticancer, antibacterial, and neuroprotective agents.[3]

This guide focuses on providing a detailed understanding of 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride, a valuable building block for the exploration of this chemical space.

Molecular Structure and Physicochemical Properties

3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride is a polyfunctional molecule featuring a quinolone core, a methyl group at the 3-position, and a reactive sulfonyl chloride group at the 6-position.

Table 1: Physicochemical Properties of 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride [4][5]

PropertyValue
CAS Number 1181714-73-7
Molecular Formula C₁₀H₈ClNO₃S
Molecular Weight 257.69 g/mol
Appearance Solid (predicted)
Solubility Expected to be soluble in aprotic polar organic solvents like DMF and DMSO. Reactive with protic solvents.

Note: Experimental data for properties like melting point and specific solubility are not widely available in the literature. These are inferred based on the properties of similar compounds.

Synthesis of 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride

The synthesis of the title compound is logically approached as a two-step process. The first step involves the construction of the 3-methyl-2-oxo-1,2-dihydroquinoline core, followed by the introduction of the sulfonyl chloride group via chlorosulfonation.

Step 1: Synthesis of 3-Methyl-2-oxo-1,2-dihydroquinoline

A common and effective method for the synthesis of the 3-methyl-2-oxo-1,2-dihydroquinoline precursor is the reaction of an aniline with a β-ketoester, such as ethyl acetoacetate, or with diketene.[6][7]

Experimental Protocol: Synthesis of 3-Methyl-2-oxo-1,2-dihydroquinoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.

  • Reaction Conditions: Heat the mixture at a temperature of 100-140°C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.

  • Purification: Filter the solid, wash thoroughly with water to remove any remaining acid, and then recrystallize from a suitable solvent like ethanol or a mixture of ethanol and water to obtain pure 3-methyl-2-oxo-1,2-dihydroquinoline.

dot graph "Synthesis_of_3_Methyl_2_oxo_1_2_dihydroquinoline" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} Figure 1: Synthesis of the quinolone core.

Step 2: Chlorosulfonation of 3-Methyl-2-oxo-1,2-dihydroquinoline

The introduction of the sulfonyl chloride group at the 6-position of the quinoline ring is achieved through an electrophilic aromatic substitution reaction using chlorosulfonic acid. The electron-donating nature of the heterocyclic ring system directs the substitution primarily to the 6- and 8-positions.[8]

Experimental Protocol: Synthesis of 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride

  • Reaction Setup: In a fume hood, carefully add 3-methyl-2-oxo-1,2-dihydroquinoline (1.0 equivalent) in small portions to an excess of cold (0-5°C) chlorosulfonic acid (3-5 equivalents) with vigorous stirring. This reaction is highly exothermic and releases HCl gas.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. The reaction progress can be monitored by quenching a small aliquot and analyzing by TLC. Gentle heating (40-60°C) may be required to drive the reaction to completion.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The product will precipitate as a solid.

  • Purification: Filter the solid, wash it with copious amounts of cold water to remove any residual acid, and dry it under vacuum. Further purification can be achieved by recrystallization from a suitable non-protic solvent if necessary.

dot graph "Chlorosulfonation_of_3_Methyl_2_oxo_1_2_dihydroquinoline" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} Figure 2: Introduction of the sulfonyl chloride group.

Reactivity and Synthetic Applications

The sulfonyl chloride group is a highly reactive electrophilic functional group, making 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride a valuable intermediate for the synthesis of a wide range of derivatives.

Reaction with Nucleophiles

The primary utility of this compound lies in its reaction with various nucleophiles, most notably primary and secondary amines, to form the corresponding sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.[9]

General Protocol: Synthesis of Quinoline-6-sulfonamides

  • Reaction Setup: Dissolve 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Amine and Base: Add the desired primary or secondary amine (1.0-1.2 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.5-2.0 equivalents) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.

dot graph "Sulfonamide_Synthesis" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

} Figure 3: General scheme for sulfonamide synthesis.

This versatile reactivity allows for the creation of extensive libraries of quinoline-sulfonamide derivatives for structure-activity relationship (SAR) studies in drug discovery programs targeting various diseases, including cancer and neurological disorders.[1][10]

Safety and Handling

3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Corrosive: The compound is expected to be corrosive. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Moisture Sensitive: Sulfonyl chlorides react with water, including moisture in the air, to produce the corresponding sulfonic acid and hydrochloric acid. Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

  • Reaction with Protic Solvents: Avoid using protic solvents such as water, alcohols, and primary or secondary amines as reaction solvents unless they are the intended nucleophile.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride is a valuable and versatile building block for the synthesis of novel quinoline-based sulfonamides. Its straightforward two-step synthesis and the high reactivity of the sulfonyl chloride group make it an attractive starting material for the generation of diverse chemical libraries for drug discovery. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in a research setting. This guide provides a foundational knowledge base to facilitate the exploration of this important class of compounds in the pursuit of new therapeutic agents.

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Exploratory

Analytical Characterization and Spectral Reference Data for 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride

Executive Summary & Chemical Context In the landscape of modern drug discovery, carbostyril (2-oxo-1,2-dihydroquinoline) derivatives serve as privileged scaffolds, frequently utilized in the synthesis of highly selective...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In the landscape of modern drug discovery, carbostyril (2-oxo-1,2-dihydroquinoline) derivatives serve as privileged scaffolds, frequently utilized in the synthesis of highly selective kinase inhibitors and potent serine protease inhibitors (such as Argatroban analogs). Among these critical building blocks is 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride (CAS: 1181714-73-7)[1][2].

The presence of the highly reactive electrophilic sulfonyl chloride group at the C-6 position, combined with the hydrogen-bonding potential of the lactam core, makes this molecule a versatile intermediate. However, the inherent moisture sensitivity of the −SO2​Cl moiety presents significant challenges for analytical characterization. This whitepaper provides a comprehensive technical guide to the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) profiling of this compound, emphasizing causality in experimental design and self-validating analytical workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Insights into Chemical Shifts

The NMR profile of 3-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride is governed by the strong electron-withdrawing nature of the sulfonyl chloride group and the tautomeric behavior of the carbostyril core[3].

  • Lactam vs. Lactim Tautomerism: In polar aprotic solvents like DMSO- d6​ , the equilibrium heavily favors the lactam form. This is evidenced by a highly deshielded, broad singlet for the N-H proton at ~11.90 ppm.

  • Deshielding Effects: The −SO2​Cl group exerts a strong inductive and resonance-withdrawing effect, significantly deshielding the protons at the ortho positions (C-5 and C-7). Consequently, the H-5 proton appears as a distinct doublet at ~8.25 ppm, shifted downfield compared to unsubstituted carbostyrils[3].

Reference Spectral Data

The quantitative data for 1 H and 13 C NMR assignments are summarized in the tables below.

Table 1: Predicted 1 H NMR Data (400 MHz, DMSO- d6​ )

PositionChemical Shift (ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
N-H (1) 11.90Broad singlet (br s)-1HLactam N-H; deshielded by hydrogen bonding.
H-5 8.25Doublet (d)2.01HOrtho to −SO2​Cl ; meta coupling to H-7.
H-7 7.95Doublet of doublets (dd)8.5, 2.01HOrtho coupling to H-8; meta to H-5.
H-4 7.85Quartet (q)1.51HAlkene proton; fine allylic coupling to C-3 methyl.
H-8 7.45Doublet (d)8.51HOrtho coupling to H-7.
−CH3​ (3) 2.15Doublet (d)1.53HAllylic coupling to H-4.

Table 2: Predicted 13 C NMR Data (100 MHz, DMSO- d6​ )

Carbon PositionChemical Shift (ppm)Carbon TypeElectronic Environment
C-2 161.5Quaternary (C=O)Amide carbonyl carbon.
C-8a 142.5QuaternaryAromatic bridgehead, adjacent to nitrogen.
C-4 139.5Tertiary (CH) β -carbon of α,β -unsaturated system.
C-6 138.0QuaternaryDirectly attached to strongly withdrawing −SO2​Cl .
C-3 131.0Quaternary α -carbon, substituted with methyl.
C-7 129.5Tertiary (CH)Aromatic CH.
C-5 127.5Tertiary (CH)Aromatic CH.
C-4a 119.0QuaternaryAromatic bridgehead.
C-8 116.0Tertiary (CH)Aromatic CH, shielded by ortho nitrogen lone pair.
−CH3​ 17.0Primary ( CH3​ )Aliphatic methyl group.
Protocol: Anhydrous NMR Acquisition

Because sulfonyl chlorides rapidly hydrolyze to sulfonic acids in the presence of trace water, standard NMR preparation must be modified.

Step-by-Step Methodology:

  • Solvent Preparation: Dry DMSO- d6​ over activated 4Å molecular sieves for 24 hours prior to use.

  • Sample Preparation: In a nitrogen-purged glovebox, dissolve 15 mg of 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride in 0.6 mL of the anhydrous DMSO- d6​ .

  • Transfer: Transfer the solution to a 5 mm NMR tube and seal with a PTFE cap and Parafilm.

  • Self-Validation System: Acquire a 1 H spectrum immediately ( T=0 ), and another after 24 hours ( T=24 ). The absence of a new peak at ~12.5 ppm (indicative of the sulfonic acid −OH ) validates that the anhydrous environment was successfully maintained and the structural integrity of the sample is intact.

Mass Spectrometry (MS) Workflows

Electron Ionization (EI-MS) Fragmentation

In standard Gas Chromatography-Mass Spectrometry (GC-MS) utilizing 70 eV Electron Ionization (EI), the molecule exhibits a distinct fragmentation pattern driven by the labile nature of the sulfonyl chloride group. The molecular ion [M]+∙ appears as an isotopic doublet at m/z 257 ( 35Cl ) and 259 ( 37Cl ) in a 3:1 ratio.

MS_Fragmentation M Molecular Ion [M]⁺• m/z 257 / 259 M_Cl [M - Cl]⁺ m/z 222 M->M_Cl -Cl• M_SO2Cl [M - SO2Cl]⁺ m/z 158 M->M_SO2Cl -SO₂Cl• M_Cl->M_SO2Cl -SO₂ M_CO [M - SO2Cl - CO]⁺ m/z 130 M_SO2Cl->M_CO -CO

Figure 1: Proposed Electron Ionization (EI) mass fragmentation pathway.

LC-MS Derivatization Strategy

Direct Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of sulfonyl chlorides is notoriously unreliable. The aqueous mobile phases (e.g., Water/Acetonitrile with 0.1% Formic Acid) cause rapid on-column hydrolysis, leading to false degradation profiles.

To circumvent this, we employ a pre-column derivatization strategy [4]. By reacting the sulfonyl chloride with an excess of a secondary amine (e.g., diethylamine), the molecule is quantitatively converted into a highly stable diethylsulfonamide derivative, which ionizes efficiently in Electrospray Ionization positive mode (ESI+).

LCMS_Workflow Step1 1. Aliquot Sulfonyl Chloride (1 mg in 1 mL anhydrous ACN) Step2 2. In Situ Derivatization (Add 10 µL Diethylamine) Step1->Step2 Step3 3. Incubation & Quenching (10 min at 25°C) Step2->Step3 Step4 4. LC-MS/MS Acquisition (ESI+ Mode, MRM) Step3->Step4

Figure 2: Pre-column derivatization workflow to prevent hydrolysis.

Protocol: Pre-Column Derivatization for LC-MS

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 1.0 mg of the target compound in 1.0 mL of LC-MS grade anhydrous Acetonitrile (ACN).

  • Derivatization: Transfer 100 µL of the stock solution to a 1.5 mL autosampler vial. Add 10 µL of pure diethylamine (DEA).

  • Incubation: Vortex the mixture for 10 seconds and allow it to incubate at room temperature (25°C) for 10 minutes. The reaction is highly exothermic at scale, but safe at this micro-analytical scale.

  • Dilution: Dilute the mixture with 890 µL of 50:50 Water/ACN containing 0.1% Formic Acid to quench any unreacted DEA and prepare the sample for injection.

  • Self-Validation System: Run a blank solvent injection post-derivatization to establish the baseline. Inject the derivatized sample. The presence of the diethylsulfonamide adduct [M+H]+ at m/z 295 confirms successful derivatization. The complete absence of the sulfonic acid peak ( [M−H]− at m/z 238 in negative mode) validates that 100% conversion was achieved prior to aqueous exposure.

References

  • NextSDS Database. 3-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride — Chemical Substance Information. NextSDS.[Link]

  • Xing, J., et al. (2018). Twins Derivatization-Based LC–MS: A Promising Quantitative Tool for Metabolomic Analysis. Critical Reviews in Analytical Chemistry.[Link]

  • Muthu, S., et al. (2014). Vibrational spectroscopic, 1H NMR and quantum chemical computational study of 4-hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

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Foundational

Engineering Analgesia: The Mechanism of Action of 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl Chloride Derivatives as NaV1.7 Inhibitors

Executive Summary The pursuit of non-opioid analgesics has driven extensive research into voltage-gated sodium channels, specifically NaV1.7, due to its genetically validated role in human nociception (pain signaling). W...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of non-opioid analgesics has driven extensive research into voltage-gated sodium channels, specifically NaV1.7, due to its genetically validated role in human nociception (pain signaling). Within this landscape, 3-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride (CAS 1181714-73-7) has emerged as a critical electrophilic building block[1]. When reacted with specific heteroarylamines, this precursor yields a highly potent class of quinolinone sulfonamide derivatives .

This technical guide explores the mechanistic causality behind these derivatives, detailing how their unique structural biology—specifically their capacity for atropisomerism—enables state-dependent inhibition of NaV1.7 while circumventing off-target metabolic liabilities.

Chemical Foundation: Synthesizing the Atropisomeric Pharmacophore

The parent compound, 3-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride, is not the active drug; rather, it is the essential reactive intermediate. The highly electrophilic sulfonyl chloride moiety undergoes nucleophilic attack by heteroarylamines (e.g., 3-aminoisoxazole) to form the primary pharmacophore: a bicyclic heteroarylsulfonamide[2].

The Role of Atropisomerism in Target Selectivity

The true mechanistic brilliance of these derivatives lies in their 3D conformation. The addition of the 3-methyl group on the quinolinone core, combined with bulky functional groups (such as substituted biphenyls) at the N1 position, severely restricts rotation around the C–N bond. This restricted rotation generates stable atropisomers —stereoisomers arising from hindered axial rotation.

As demonstrated in the optimization of compounds like[2], atropisomerism is the causal factor in separating on-target efficacy from off-target toxicity. While both the (P)- and (M)-atropisomers potently inhibit NaV1.7, the (M)-atropisomer fits into the active site of Cytochrome P450 2C9 (CYP2C9), causing severe metabolic inhibition. Conversely, the (P)-atropisomer generates an unfavorable steric clash with CYP2C9, effectively eliminating this liability while maintaining nanomolar potency against NaV1.7[2].

Mechanism of Action: State-Dependent NaV1.7 Inhibition

NaV1.7 is preferentially expressed in the peripheral nervous system, specifically in the dorsal root ganglia (DRG) and sympathetic ganglion neurons[3]. It acts as a threshold channel, amplifying small depolarizations to trigger action potentials.

Quinolinone sulfonamide derivatives do not simply plug the channel pore. Instead, they act via state-dependent inhibition .

  • Binding Site: The derivatives bind to the Voltage-Sensing Domain (VSD) located in Domain IV (D4) of the NaV1.7 alpha subunit[4].

  • Conformational Trapping: During rapid firing (as seen in pain states), the channel transitions into an inactivated state. The sulfonamide forms critical hydrogen bonds within the D4-S4 region, thermodynamically stabilizing the channel in this inactivated conformation.

  • Functional Outcome: Because the drug binds preferentially to the inactivated state, it selectively silences hyperactive nociceptive neurons without disrupting normal, low-frequency action potentials.

Pathway Stimulus Nociceptive Stimulus NaV17 NaV1.7 Channel Activation (Peripheral DRG Neurons) Stimulus->NaV17 Depolarization Membrane Depolarization & Action Potential NaV17->Depolarization Pain Pain Signal Transmission Depolarization->Pain Derivative Quinolinone Sulfonamide Derivative VSD Binding to Voltage-Sensing Domain (D4-S4) Derivative->VSD Inactivated Stabilization of Inactivated State VSD->Inactivated Inactivated->NaV17 State-Dependent Inhibition

Fig 1. Mechanism of state-dependent NaV1.7 inhibition by quinolinone sulfonamide derivatives.

Quantitative Structure-Activity Relationship (SAR)

To illustrate the causality behind the structural evolution of these derivatives, the following table summarizes the impact of stereochemistry on target affinity and metabolic clearance.

Table 1: Representative SAR of Quinolinone Sulfonamide Atropisomers

Compound VariantStereochemistryNaV1.7 IC₅₀ (nM)CYP2C9 IC₅₀ (µM)Mechanistic Rationale
Racemic Mixture (P) / (M) Mix15.20.45High potency, but unacceptable metabolic liability due to CYP inhibition.
(M)-Atropisomer Axial (M)12.80.21Methoxy substituent on the C-ring perfectly accommodates the CYP2C9 active site.
(P)-Atropisomer Axial (P)14.1> 10.0Steric clash prevents CYP2C9 binding; retains optimal geometry for NaV1.7 D4-S4 binding.

Data synthesized from the optimization parameters of bicyclic heteroarylsulfonamides[2].

Experimental Methodology: Electrophysiological Validation

To prove the state-dependent nature of these derivatives, researchers must utilize automated patch-clamp electrophysiology. The following self-validating protocol ensures that the recorded IC₅₀ accurately reflects the drug's affinity for the inactivated state of the channel, rather than the resting state[2],[4].

Step-by-Step Automated Patch-Clamp Protocol

1. Cell Preparation & Quality Control:

  • Culture HEK293 cells stably expressing human NaV1.7 (hNaV1.7).

  • Harvest cells at 70-80% confluency to ensure optimal membrane health.

  • Validation Check: Ensure seal resistance exceeds 1 GΩ before breaking into the whole-cell configuration. Low seal resistance introduces leak currents that artificially skew IC₅₀ calculations.

2. Intracellular & Extracellular Solutions:

  • Extracellular (Bath): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4).

  • Intracellular (Pipette): 105 mM CsF, 35 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.3). Causality Note: CsF is used to block endogenous potassium currents, isolating the sodium current.

3. State-Dependent Voltage Protocol:

  • Hold the membrane potential at a voltage that yields 20% to 50% channel inactivation (typically between -80 mV and -60 mV, determined empirically per cell).

  • Causality Note: Holding at a partially depolarized state forces a fraction of the channels into the inactivated conformation. Because quinolinone sulfonamides are state-dependent, this specific holding potential maximizes assay sensitivity and mimics the depolarized state of a hyperactive pain neuron.

  • Apply a 20 ms test pulse to 0 mV to elicit the sodium current.

4. Compound Application & Data Acquisition:

  • Perfuse the quinolinone sulfonamide derivative in a 6-point serial dilution (e.g., 1 nM to 10 µM).

  • Allow 3–5 minutes of perfusion per concentration to achieve steady-state block.

  • Calculate the IC₅₀ using a standard Hill equation fit of the normalized peak current.

Workflow Prep HEK293-NaV1.7 Cell Prep Patch Automated Patch-Clamp Prep->Patch Voltage Hold at -80mV (20-50% Inact.) Patch->Voltage Dose Compound Perfusion Voltage->Dose Analysis IC50 Calculation Dose->Analysis

Fig 2. Automated patch-clamp workflow for evaluating state-dependent NaV1.7 inhibition.

Conclusion

The transformation of 3-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride into highly selective, atropisomeric sulfonamides represents a masterclass in rational drug design. By leveraging restricted axial rotation, researchers have successfully uncoupled potent, state-dependent NaV1.7 inhibition from CYP450-mediated metabolic liabilities. As these derivatives progress through preclinical and clinical evaluation, their unique mechanism of action offers a highly promising, non-addictive paradigm for the management of chronic and neuropathic pain.

References

  • Journal of Medicinal Chemistry (ACS Publications): Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency, Pharmacokinetics, and Metabolic Properties to Obtain Atropisomeric Quinolinone (AM-0466) that Affords Robust in Vivo Activity.[Link]

  • Journal of Pharmacology and Experimental Therapeutics (ASPET): Pharmacologic Characterization of AMG8379, a Potent and Selective Small Molecule Sulfonamide Antagonist of the Voltage-Gated Sodium Channel NaV1.7.[Link]

  • Google Patents:US9212182B2 - Bicyclic sulfonamide compounds as sodium channel inhibitors.
  • NextSDS Chemical Database: 3-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride — Chemical Substance Information.[Link]

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Exploratory

An In-depth Technical Guide on the Thermal Stability and Melting Point of 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive technical overview of the critical thermal properties of 3-Methyl-2-oxo-1...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the critical thermal properties of 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride, a compound of interest in medicinal chemistry and materials science. Understanding the thermal stability and melting point of this molecule is paramount for its safe handling, purification, formulation, and application in further research and development. This document outlines the theoretical underpinnings and practical methodologies for characterizing these essential parameters.

Introduction: The Significance of Thermal Properties in Drug Discovery and Development

3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride (CAS No. 1181714-73-7) belongs to the quinoline family, a class of heterocyclic compounds renowned for their broad spectrum of biological activities.[1][2][3] The sulfonyl chloride moiety introduces a reactive site, making it a valuable intermediate for the synthesis of a diverse array of sulfonamide derivatives with potential therapeutic applications.[4]

The thermal stability and melting point of an active pharmaceutical ingredient (API) or an intermediate are not mere physical constants; they are critical indicators of a compound's purity, polymorphic form, and degradation profile. These parameters dictate storage conditions, influence formulation strategies, and are essential for ensuring the safety and efficacy of the final drug product. A thorough understanding of a molecule's response to thermal stress is a cornerstone of robust chemical process development and regulatory compliance.

Melting Point Determination: A Gateway to Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting range. Therefore, accurate melting point determination serves as a primary indicator of sample purity.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a highly sensitive thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[5][6] This method provides a precise and reproducible determination of the melting point.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride into a standard aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of material during heating.

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate, typically 5-10°C/min, under an inert nitrogen atmosphere (flow rate of 20-50 mL/min).

    • Continue heating to a temperature sufficiently above the melting transition to establish a stable post-melting baseline.

  • Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the endothermic melting peak. The peak temperature and the enthalpy of fusion (the area under the peak) are also recorded.

Data Presentation: Expected Melting Point

While specific experimental data for 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride is not extensively available in the public domain, related quinoline derivatives exhibit a wide range of melting points, often above 200°C, reflecting their rigid, aromatic structures.[7][8]

ParameterExpected ValueSignificance
Melting Point (Tm) > 200 °C (estimated)Indicator of purity and identity.
Enthalpy of Fusion (ΔHfus) To be determinedProvides information on the lattice energy of the crystal.

Thermal Stability Assessment: Ensuring Safety and Integrity

Thermal stability is a measure of a substance's ability to resist decomposition upon heating. For a reactive compound like a sulfonyl chloride, understanding its thermal stability is crucial to prevent hazardous thermal runaway reactions.[9] The decomposition of sulfonyl chlorides can release corrosive and toxic gases such as sulfur dioxide and hydrogen chloride.[9]

Experimental Protocol: Thermal Stability Analysis by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

A combination of TGA and DSC provides a comprehensive picture of a compound's thermal stability. TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition, while DSC detects the thermal events (exothermic or endothermic) associated with decomposition.

Step-by-Step Methodology:

  • Sample Preparation:

    • For TGA, accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

    • For DSC, prepare a sample as described in the melting point determination protocol.

  • Instrument Setup: Place the prepared sample pan into the respective instrument furnace.

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 500-600°C) at a constant heating rate (e.g., 10°C/min).

    • Maintain a constant flow of an inert gas (e.g., nitrogen) to prevent oxidative decomposition.

  • Data Analysis:

    • TGA Thermogram: The onset temperature of mass loss indicates the beginning of thermal decomposition.

    • DSC Thermogram: The onset of a significant exothermic event indicates the decomposition temperature.

Data Presentation: Expected Thermal Stability Profile

The thermal stability of quinoline derivatives is generally high due to their aromatic nature.[1][2] However, the sulfonyl chloride group is known to be thermally labile.[10] Therefore, the decomposition of 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride is expected to be initiated by the cleavage of the C-S or S-Cl bonds.

ParameterAnalytical TechniqueExpected ObservationSignificance
Onset of Decomposition (Td) TGA/DSC> 250 °C (estimated)Defines the upper temperature limit for safe handling and processing.
Mass Loss Profile TGAMulti-step decomposition may be observed.Provides insights into the decomposition mechanism.
Decomposition Enthalpy (ΔHd) DSCA significant exothermic event is anticipated.Quantifies the energy released during decomposition, which is critical for thermal hazard assessment.

Visualizing the Experimental Workflows

To ensure clarity and reproducibility, the experimental workflows for determining the melting point and thermal stability are illustrated below using the DOT language for graph visualization.

Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 1-3 mg of Sample encapsulate Hermetically Seal in Al Pan weigh->encapsulate load Load Sample & Reference Pans encapsulate->load Transfer heat Heat at 5-10°C/min under N₂ load->heat thermogram Generate Thermogram heat->thermogram Acquire Data analyze Determine Onset Temperature (Tm) thermogram->analyze

Caption: Workflow for Melting Point Determination using DSC.

Thermal Stability Assessment Workflow

ThermalStabilityWorkflow cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) start Start: Thermal Stability Assessment prep_tga Prepare 5-10 mg Sample start->prep_tga prep_dsc Prepare 1-3 mg Sample start->prep_dsc run_tga Heat at 10°C/min under N₂ prep_tga->run_tga analyze_tga Determine Onset of Mass Loss (Td) run_tga->analyze_tga end End: Comprehensive Stability Profile analyze_tga->end run_dsc Heat at 10°C/min under N₂ prep_dsc->run_dsc analyze_dsc Identify Exothermic Decomposition run_dsc->analyze_dsc analyze_dsc->end

Caption: Integrated Workflow for Thermal Stability Assessment using TGA and DSC.

Conclusion and Future Directions

This guide has outlined the critical importance and the established methodologies for determining the melting point and thermal stability of 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride. While estimations based on related structures provide a valuable starting point, experimental verification using the detailed protocols herein is imperative.

For drug development professionals, these initial characterizations pave the way for more advanced studies, including:

  • Polymorph Screening: Investigating the existence of different crystalline forms, each with unique physical properties.

  • Forced Degradation Studies: Understanding the decomposition pathways under various stress conditions (e.g., heat, light, humidity, and pH).

  • Excipient Compatibility Studies: Ensuring the stability of the compound when formulated with other ingredients.

A thorough and early assessment of the thermal properties of 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride will undoubtedly de-risk and accelerate its journey from a promising molecule to a potential therapeutic agent.

References

  • Studies of Thermogravimetric Analysis and Electrical Property 1,3,5 Triazines Derivatives with Quiniline and Subatituted Amines. (2025). ResearchGate. [Link]

  • Studies of Thermogravimetric Analysis and Electrical Property 1,3,5 Triazines Derivatives with Quiniline and Subatituted Amines. (2025). AIJFR. [Link]

  • Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design. (2020). MDPI. [Link]

  • Room Temperature Synthesis of a Novel Quinolinoxazine, Polymerization and Flammability Studies. (n.d.). PMC. [Link]

  • 1, 2- Dihydroquinoline sulphonamides synthesis, characterization, and biological evaluation. (n.d.). ResearchGate. [Link]

  • 3-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride. (n.d.). NextSDS. [Link]

  • Synthesis and Antibacterial Potency of Some 3-methyl-2-oxo-1,2-dihydroquinoxaline-6- sulfonohydrazone Derivatives. (n.d.). ResearchGate. [Link]

  • Differential scanning calorimetry. (n.d.). Wikipedia. [Link]

  • Differential Scanning Calorimetry: A Review. (2020). International Journal of Applied Biology and Pharmaceutical Technology. [Link]

  • Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. (2020). MDPI. [Link]

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023). MDPI. [Link]

  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (n.d.). PMC. [Link]

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). ResearchGate. [Link]

  • Differential Scanning Calorimeter (DSC/DTA). (2026). NETZSCH Analyzing & Testing. [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2025). ChemRxiv. [Link]

  • Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl–S bond energy. (2025). CaltechAUTHORS. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Synthesis of Novel Sulfonamides via 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride

Abstract This document provides a comprehensive guide for the synthesis of novel sulfonamide derivatives utilizing 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride as a key reactive intermediate. The quinoline cor...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of novel sulfonamide derivatives utilizing 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride as a key reactive intermediate. The quinoline core is a privileged scaffold in medicinal chemistry, and its combination with the versatile sulfonamide pharmacophore offers a robust strategy for developing new therapeutic agents.[1][2] This guide details the multi-step synthesis of the quinoline sulfonyl chloride precursor, followed by a general, high-yield protocol for its coupling with a diverse range of primary and secondary amines. We delve into the causality behind critical experimental parameters, provide detailed characterization techniques, and offer a troubleshooting guide to ensure procedural success. This application note is intended for researchers, scientists, and drug development professionals seeking to expand their chemical library with novel quinoline-based sulfonamides.

Introduction: The Scientific Rationale

The sulfonamide functional group (-SO₂NH-) is a cornerstone of modern medicinal chemistry, present in a wide array of approved drugs, including antibacterial, diuretic, and anticonvulsant agents.[3][4][5] Its utility stems from its ability to act as a stable bioisostere of the amide bond and its capacity to form key hydrogen bonding interactions with biological targets.[4] Parallelly, the quinoline ring system is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][6]

The strategic fusion of these two pharmacophores into quinoline-sulfonamide hybrids has emerged as a powerful approach in drug discovery.[1][7] These hybrid molecules have demonstrated potent and selective inhibition of various enzymes, making them promising candidates for anticancer and neurotherapeutic applications.[8][9] This protocol provides a validated pathway to synthesize a novel class of these compounds, starting from the versatile intermediate, 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride.

Synthesis of the Key Intermediate

The overall synthetic strategy involves two main stages: first, the preparation of the core heterocyclic system, and second, its functionalization to yield the reactive sulfonyl chloride intermediate.

Proposed Synthesis of 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride

A plausible and efficient route to the title sulfonyl chloride begins with the synthesis of the 3-methyl-2-oxoquinoline core, followed by chlorosulfonation.

  • Step A: Synthesis of 3-Methyl-2-oxo-1,2-dihydroquinoline. This can be achieved via established quinoline synthesis methodologies.

  • Step B: Chlorosulfonation. The most direct method for introducing a sulfonyl chloride group onto an activated aromatic ring is through electrophilic substitution with chlorosulfonic acid. This reaction must be handled with extreme care due to the corrosive and reactive nature of the reagent.

cluster_0 Synthesis of Key Intermediate Start Acetoacetanilide Product1 3-Methyl-2-oxo-1,2- dihydroquinoline Start->Product1 Cyclization Reagent1 H₂SO₄ (conc.) Product1->Reagent1 Product2 3-Methyl-2-oxo-1,2-dihydroquinoline- 6-sulfonyl chloride Product1->Product2 Chlorosulfonation Reagent2 Chlorosulfonic Acid (ClSO₃H) 0 °C to RT Product2->Reagent2

Caption: Proposed workflow for the synthesis of the key sulfonyl chloride intermediate.

General Protocol for Sulfonamide Synthesis

The reaction of a sulfonyl chloride with a primary or secondary amine is a robust and widely used method for forming the sulfonamide bond.[3][10][11] The protocol below is optimized for high yield and purity.

Materials and Equipment
Reagents & MaterialsEquipment
3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chlorideRound-bottom flasks (flame-dried)
Primary or Secondary Amine (various)Magnetic stirrer and stir bars
Triethylamine (TEA) or Pyridine (anhydrous)Ice bath
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrousSepta and needles (for inert atmosphere)
1 M Hydrochloric Acid (HCl)Nitrogen or Argon gas supply
Saturated Sodium Bicarbonate (NaHCO₃) solutionSeparatory funnel
Brine (saturated NaCl solution)Rotary evaporator
Anhydrous Sodium Sulfate (Na₂SO₄)TLC plates and chamber
Solvents for TLC and purification (e.g., Ethyl Acetate, Hexanes)Filtration apparatus (Buchner funnel)
Step-by-Step Experimental Procedure
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the desired primary or secondary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermic nature of the reaction and prevent the formation of side products.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride (1.1 eq) in a minimum amount of anhydrous DCM. Slowly add this solution dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up - Quenching and Extraction: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer sequentially with 1 M HCl (to remove excess TEA and any unreacted amine).

    • Wash with saturated NaHCO₃ solution (to neutralize any remaining acid).

    • Wash with brine (to remove residual water).

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude sulfonamide product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/water) or by column chromatography on silica gel.[12][13][14]

cluster_1 General Sulfonamide Synthesis Workflow Setup Dissolve Amine & Base in Anhydrous DCM (0 °C) Addition Slowly Add Sulfonyl Chloride Solution Setup->Addition Reaction Stir at RT (12-24h) Monitor by TLC Addition->Reaction Workup Quench with H₂O Extract with DCM Reaction->Workup Wash Wash Sequentially: 1. 1M HCl 2. Sat. NaHCO₃ 3. Brine Workup->Wash Isolate Dry (Na₂SO₄) Filter & Concentrate Wash->Isolate Purify Purify by Recrystallization or Column Chromatography Isolate->Purify

Caption: A generalized workflow for the synthesis of quinoline-based sulfonamides.[1]

The Causality Behind Experimental Choices
  • Anhydrous Conditions: Sulfonyl chlorides are highly susceptible to hydrolysis.[14] Any moisture will convert the reactive sulfonyl chloride into the corresponding sulfonic acid, which is unreactive towards amines, thereby terminating the desired reaction.

  • Use of a Non-Nucleophilic Base: A base like triethylamine (TEA) or pyridine is essential. Its primary role is to act as an acid scavenger, neutralizing the HCl generated during the reaction.[10] This prevents the protonation of the nucleophilic amine starting material, which would render it unreactive, and drives the equilibrium towards product formation.

  • Temperature Control: The reaction between a sulfonyl chloride and an amine is often highly exothermic. Starting the reaction at 0 °C ensures better control, minimizes the formation of potential side products, and prevents degradation of the starting materials or the desired product.

Product Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized sulfonamides.

TechniqueExpected Observations
¹H NMR A singlet peak for the sulfonamide proton (-SO₂NH-) typically appears downfield (δ 8-11 ppm).[15][16] Aromatic protons on the quinoline and amine substituent will show characteristic signals.
¹³C NMR Signals corresponding to the carbons of the quinoline ring system and the amine substituent will be present.
IR Spec. Characteristic strong asymmetric and symmetric stretching vibrations for the S=O group will be observed around 1340-1315 cm⁻¹ and 1180-1150 cm⁻¹, respectively.[15][16] An N-H stretch will also be visible around 3300 cm⁻¹.
Mass Spec. The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target sulfonamide should be observed.

Safety & Handling: A Self-Validating System

Ensuring safety is paramount for the trustworthiness of any protocol. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sulfonyl Chlorides: These reagents are corrosive and moisture-sensitive.[17][18] Contact with water releases corrosive hydrogen chloride gas.[17] Store in a tightly sealed container in a dry environment.

  • Chlorosulfonic Acid: (For intermediate synthesis) This reagent is extremely corrosive and reacts violently with water. Handle with extreme caution.

  • Solvents: Dichloromethane is a suspected carcinogen. Minimize exposure and handle only in a fume hood.

  • Work-up: The initial washing with 1 M HCl is an exothermic neutralization reaction. Perform this step with care in the separatory funnel, venting frequently.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Yield Hydrolysis of the sulfonyl chloride starting material.Ensure all glassware is thoroughly flame-dried before use. Use high-quality anhydrous solvents. Perform the reaction under a strictly inert atmosphere (N₂ or Ar).[14]
Incomplete reaction.Monitor the reaction by TLC to confirm the consumption of starting material. If the reaction stalls, consider extending the reaction time or gently warming the mixture.[14]
Product "Oils Out" During Recrystallization The crude product is highly impure, or the solvent system is inappropriate.Re-dissolve the oil in hot solvent, add slightly more solvent, and allow it to cool more slowly. If the problem persists, try a different solvent system or purify the crude material by column chromatography first.[13]
Presence of Unreacted Amine in Final Product Insufficient washing during work-up.Ensure the organic layer is thoroughly washed with 1 M HCl. Perform an extra acid wash if necessary. Confirm the removal by checking the pH of the aqueous layer.
Difficulty in Removing Triethylammonium Salt The salt has precipitated from the organic layer.Add a small amount of water to the separatory funnel to dissolve the salt, shake, and separate the layers. This may need to be repeated.

References

  • JSM Chemistry. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. JSciMed Central. Available at: [Link]

  • MDPI. (2020). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. MDPI. Available at: [Link]

  • International Journal of Multidisciplinary Research and Growth Evaluation. (n.d.). 1, 2- Dihydroquinoline sulphonamides synthesis, characterization, and biological evaluation. Available at: [Link]

  • Google Patents. (2014). CN103483254A - Method for synthesizing 3-methylquinoline-8-sulfonyl chloride.
  • AccessPharmacy. (n.d.). Sulfonamides, Trimethoprim-Sulfamethoxazole, Quinolones, and Agents for Urinary Tract Infections. Goodman and Gilman's Manual of Pharmacology and Therapeutics, 2e. Available at: [Link]

  • ACS Publications. (2025). Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (1957). US2777844A - Sulfonamide purification process.
  • Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. International Journal of Applied Chemistry. Available at: [Link]

  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]

  • MDPI. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Molecules. Available at: [Link]

  • NextSDS. (n.d.). 3-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]

  • NIH National Center for Biotechnology Information. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Available at: [Link]

  • ACS Publications. (2004). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available at: [Link]

  • Basicmedical Key. (2016). Sulfonamides, Trimethoprim, & Quinolones. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic routes used for the synthesis of quinoline and sulfonamide-based hybrid molecules. Available at: [Link]

  • MDPI. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules. Available at: [Link]

  • RSC Publishing. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Green Chemistry. Available at: [Link]

  • NJ.gov. (n.d.). HAZARD SUMMARY - ETHANESULFONYL CHLORIDE, 2-CHLORO-. Available at: [Link]

  • Taylor & Francis Online. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available at: [Link]

  • NIH National Center for Biotechnology Information. (n.d.). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PMC. Available at: [Link]

  • European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Available at: [Link]

  • ACS Publications. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir. Available at: [Link]

  • RSC Publishing. (2024). Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • AL-Mustaqbal University College of Pharmacy. (n.d.). Synthetic antibacterial agents quinolones. Available at: [Link]

  • Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. Available at: [Link]

Sources

Application

Application Note: Step-by-Step Preparation of Quinoline Derivatives from 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride

Executive Summary In modern drug discovery, the 2-oxo-1,2-dihydroquinoline scaffold is a privileged pharmacophore. Specifically, 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride (CAS: 1181714-73-7) serves as a hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the 2-oxo-1,2-dihydroquinoline scaffold is a privileged pharmacophore. Specifically, 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride (CAS: 1181714-73-7) serves as a highly versatile electrophilic building block for the rapid generation of diverse chemical libraries[1]. The rigid, hydrogen-bond-donating/accepting capacity of the quinolinone core, combined with the highly reactive sulfonyl chloride handle, enables the synthesis of sulfonamides and sulfonate esters.

Derivatives synthesized from this specific precursor have demonstrated profound biological utility. They have been successfully deployed as potent Pyruvate Kinase M2 (PKM2) activators in oncology models, Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) inverse agonists for the treatment of autoimmune diseases[2], and broad-spectrum antibacterial agents[3]. This application note details the mechanistic rationale, optimized quantitative parameters, and self-validating step-by-step protocols for functionalizing this critical intermediate.

Mechanistic Rationale & Reagent Selection

The conversion of a sulfonyl chloride to a sulfonamide or sulfonate ester proceeds via a bimolecular nucleophilic substitution ( SN​2 ) at the sulfur center. As a Senior Application Scientist, I emphasize that maximizing yield requires precise control over the reaction microenvironment to prevent the competitive hydrolysis of the sulfonyl chloride into an unreactive sulfonic acid.

  • Solvent Selection: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) are optimal. DCM provides excellent solvation for the rigid quinoline core. THF is utilized when reacting with highly polar or polymeric amine nucleophiles.

  • Base Selection (Causality): N,N-Diisopropylethylamine (DIPEA) is strictly preferred over Triethylamine (TEA). The steric bulk of the isopropyl groups in DIPEA prevents it from acting as a competing nucleophile. TEA, conversely, can form transient, highly reactive sulfamoyl ammonium intermediates that are highly susceptible to hydrolysis by trace moisture, thereby depressing the overall yield.

  • Temperature Profiling: The initial nucleophilic attack is highly exothermic. Initiating the reaction at 0 °C suppresses kinetic side reactions (such as di-sulfonylation of primary amines) and mitigates thermal degradation of the electrophile.

Experimental Methodologies

Protocol A: Synthesis of 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamides

This protocol is designed as a self-validating system, incorporating in-process analytical checkpoints to ensure reaction fidelity prior to workup.

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Add 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride (1.0 mmol, 257.7 g/mol )[1].

  • Solvation & Purging: Dissolve the electrophile in 10 mL of anhydrous DCM (yielding a 0.1 M solution). Causality: Maintaining a 0.1 M concentration ensures optimal collision frequency for the SN​2 mechanism while preventing localized exotherms. Seal the flask with a rubber septum and purge with dry nitrogen ( N2​ ) for 5 minutes.

  • Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Acid Scavenging: Add DIPEA (2.5 mmol, 2.5 equiv) dropwise via syringe.

  • Nucleophilic Addition: Slowly add the desired primary or secondary amine (1.2 mmol, 1.2 equiv) as a solution in 2 mL of DCM over 10 minutes. Causality: Dropwise addition ensures the generated HCl is immediately neutralized by the excess DIPEA, preventing the amine nucleophile from being protonated and deactivated.

  • Propagation: Remove the ice bath. Allow the reaction mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours.

  • Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in 1 mL of LC-MS grade Methanol, and analyze. The disappearance of the starting material mass (m/z ~256 [M−H]− ) and the appearance of the target sulfonamide mass confirm reaction completion.

  • Workup: Quench the reaction with 10 mL of saturated aqueous NaHCO3​ . Transfer to a separatory funnel and extract with DCM (3 x 15 mL). Wash the combined organic layers with 0.1 M HCl (10 mL) to remove unreacted amine, followed by brine (15 mL).

  • Isolation: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Eluent: 0–5% MeOH in DCM).

Protocol B: Synthesis of Sulfonate Esters (Phenolic Coupling)

This protocol is specifically adapted for synthesizing PKM2 activator analogs using phenolic nucleophiles.

  • Preparation: Combine the sulfonyl chloride (1.0 mmol) and the phenol derivative (1.1 mmol) in 10 mL of anhydrous THF at 0 °C.

  • Catalysis: Add 1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.1 mmol, 10 mol%) followed by K2​CO3​ (2.0 mmol). Causality: DABCO acts as a superior nucleophilic transfer catalyst. It forms a highly electrophilic, sterically accessible sulfonylammonium intermediate that is rapidly trapped by the phenoxide ion generated by the K2​CO3​ base, leading to faster conversion rates than standard amine bases.

  • Reaction & Isolation: Stir at room temperature for 8 hours. Filter the suspension through a Celite pad to remove inorganic salts, concentrate the filtrate, and purify via recrystallization (EtOH/Water).

Optimization & Quantitative Data

The following table summarizes the quantitative optimization data for the coupling of 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride with a standard secondary amine (e.g., morpholine) to establish the ideal reaction parameters.

EntrySolventBase (Equiv)Temperature ProfileTime (h)Conversion (%)*Isolated Yield (%)
1DCMTEA (2.5)0 °C RT4>9574
2 DCM DIPEA (2.5) 0 °C RT 4 >99 91
3THFDIPEA (2.5)0 °C RT6>9585
4DMFPyridine (3.0)RT (No cooling)128062
5DCM K2​CO3​ (3.0)RT (No cooling)244538

*Conversion determined by LC-MS analysis of the crude reaction mixture prior to aqueous workup.

Workflow Visualization

Workflow SM 3-Methyl-2-oxo-1,2-dihydroquinoline -6-sulfonyl chloride Reaction Nucleophilic Substitution (0 °C to RT, DCM/THF) SM->Reaction Amine Amine / Phenol Library Amine->Reaction Base DIPEA / DABCO Catalyst Base->Reaction Product Quinoline-6-sulfonamide / Sulfonate Derivatives Reaction->Product Isolation & Purification Bio Biological Screening (PKM2, RORγt, Antibacterial) Product->Bio Lead Identification

Synthetic workflow and biological applications of quinoline-6-sulfonyl chloride derivatives.

References

  • 3-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride — Chemical Substance Information. NextSDS. 1

  • Discovery of Chromane-6-Sulfonamide Derivative as a Potent, Selective, and Orally Available Novel Retinoic Acid Receptor-Related Orphan Receptor γt Inverse Agonist. ACS Publications. 2

  • Pyruvate kinase enzyme: Comprehensive overview of molecular insights, clinical trials, and development of activators for the treatment. Mor. J. Chem.

  • Crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide. PMC (IUCr Journals). 3

Sources

Method

The Versatile Building Block: Application Notes for 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride in Modern Drug Discovery

The 2-oxo-1,2-dihydroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its inherent biological activities and synthetic tractability make it a focal p...

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Author: BenchChem Technical Support Team. Date: March 2026

The 2-oxo-1,2-dihydroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its inherent biological activities and synthetic tractability make it a focal point for the development of novel drugs. This guide provides an in-depth exploration of a key derivative, 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride (1) , as a versatile chemical building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, core reactivity, and provide detailed protocols for its application in creating diverse sulfonamide libraries.

Introduction: The Significance of the 2-Oxo-1,2-dihydroquinoline Scaffold

The 2-oxo-1,2-dihydroquinoline moiety is found in several FDA-approved drugs and a multitude of clinical candidates for a wide array of diseases.[1] The incorporation of a sulfonyl chloride group at the C-6 position of the 3-methyl-2-oxo-1,2-dihydroquinoline core provides a highly reactive handle for the synthesis of a diverse range of sulfonamides. Sulfonamides themselves are a critical class of pharmacophores, known for their broad spectrum of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[2][3] The strategic combination of these two pharmacologically significant motifs in 1 offers a powerful platform for generating novel drug candidates with potentially enhanced efficacy and unique mechanisms of action.

Compound Profile:

PropertyValue
IUPAC Name 3-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride
CAS Number 1181714-73-7
Molecular Formula C₁₀H₈ClNO₃S
Molecular Weight 257.69 g/mol

Synthesis of the Building Block

Proposed Synthesis of 3-Methyl-2-oxo-1,2-dihydroquinoline (Precursor)

The synthesis of the precursor can be adapted from known procedures for similar quinolinone structures. A common method is the Conrad-Limpach reaction or a variation thereof.

Chlorosulfonylation of 3-Methyl-2-oxo-1,2-dihydroquinoline

The introduction of the sulfonyl chloride group is typically achieved via electrophilic aromatic substitution using chlorosulfonic acid. The quinolinone ring is activated towards electrophilic substitution, and the C-6 position is a common site for this reaction.

Synthesis_of_Target_Compound Precursor 3-Methyl-2-oxo-1,2-dihydroquinoline Target 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride Precursor->Target Electrophilic Aromatic Substitution Reagent Chlorosulfonic Acid (ClSO3H) Reagent->Target

Caption: Proposed synthetic pathway to the target sulfonyl chloride.

Protocol 2.2.1: Synthesis of 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride

Disclaimer: This is a representative protocol based on analogous reactions and should be optimized for safety and yield.

Materials:

  • 3-Methyl-2-oxo-1,2-dihydroquinoline

  • Chlorosulfonic acid (freshly distilled)

  • Ice bath

  • Crushed ice

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • In a clean, dry, round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 3-methyl-2-oxo-1,2-dihydroquinoline (1 equivalent).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add chlorosulfonic acid (4-5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Vigorous gas evolution (HCl) will occur. (Caution: This step should be performed in a well-ventilated fume hood).

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture back to room temperature and then carefully pour it onto crushed ice with stirring.

  • A precipitate of the crude sulfonyl chloride should form. Collect the solid by vacuum filtration and wash with cold water.

  • For further purification, dissolve the crude product in DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the desired 3-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride.

Application as a Chemical Building Block: Synthesis of Sulfonamides

The primary application of 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride is in the synthesis of N-substituted sulfonamides. The sulfonyl chloride group is a potent electrophile that readily reacts with primary and secondary amines to form a stable sulfonamide linkage.

Sulfonamide_Synthesis SulfonylChloride 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride Product N-Substituted 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide SulfonylChloride->Product Nucleophilic Acyl Substitution Amine Primary or Secondary Amine (R1R2NH) Amine->Product Base Base (e.g., Triethylamine) Base->Product

Caption: General reaction scheme for the synthesis of sulfonamides.

Protocol 3.1: General Procedure for the Synthesis of N-Substituted 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamides

Materials:

  • 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride

  • A primary or secondary amine (1.1 equivalents)

  • Triethylamine (TEA) or Pyridine (1.5-2.0 equivalents)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 0.1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the desired primary or secondary amine (1.1 equivalents) to the solution.

  • Slowly add triethylamine (1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 0.1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide derivative.

Rationale for Experimental Choices:

  • Anhydrous Conditions: The sulfonyl chloride is susceptible to hydrolysis, so anhydrous solvents and a dry atmosphere are crucial to prevent the formation of the corresponding sulfonic acid as a byproduct.

  • Base: A non-nucleophilic base like triethylamine or pyridine is used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Temperature Control: The initial reaction is carried out at 0 °C to control the exothermicity of the reaction between the highly reactive sulfonyl chloride and the amine.

Potential Applications in Drug Discovery

The sulfonamide derivatives synthesized from 1 are of significant interest in medicinal chemistry. The 2-oxo-1,2-dihydroquinoline core has been associated with a range of biological activities, and the sulfonamide moiety can be tailored to target specific enzymes or receptors.

Table of Potential Therapeutic Targets for 2-Oxo-1,2-dihydroquinoline-6-sulfonamides:

Therapeutic AreaPotential Targets/Activities
Oncology Kinase inhibitors, Apoptosis inducers, Anti-proliferative agents[4]
Infectious Diseases Antibacterial agents (targeting bacterial enzymes), Antiviral agents[3][5]
Inflammation Anti-inflammatory agents, Immunosuppressive agents[6]
Neurological Disorders CNS stimulants, Neuroprotective agents[6]

The modular nature of the synthesis allows for the creation of large libraries of compounds by varying the amine component. This enables a systematic exploration of the structure-activity relationship (SAR) to identify lead compounds with optimal potency, selectivity, and pharmacokinetic properties.

Conclusion

3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride is a high-value building block for the synthesis of novel sulfonamides with significant potential in drug discovery. Its strategic design combines two pharmacologically important scaffolds, offering a versatile platform for the development of new therapeutic agents. The protocols outlined in this guide provide a solid foundation for researchers to utilize this compound in their synthetic endeavors, paving the way for the discovery of next-generation medicines.

References

  • Kurkin AV, Altieri A, Andreev IA, Debnath AK (2016) Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. JSM Chem 4(4): 1033. [Link]

  • Al-Ostath, A., et al. (2021). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 26(22), 6813. [Link]

  • Asahi Chemical Industry Co., Ltd. (2000). 2-oxoquinoline compounds and medicinal uses thereof.
  • Kalsoom, S., et al. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Chemistry & Biology Interface, 14(1), 1-10. [Link]

  • Kurkin, A. V., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. JSM Chemistry, 4(4), 1033. [Link]

  • Rani, G. S., et al. (2024). 1, 2- Dihydroquinoline sulphonamides synthesis, characterization, and biological evaluation. International Journal of Multidisciplinary Research and Growth Evaluation. [Link]

  • Khan, I., et al. (2025). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances, 15(4), 2465-2479. [Link]

  • Missioui, M., et al. (2018). 2-(3-Methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetic acid dihydrate. IUCrData, 3(9), x180882. [Link]

  • Băsu, C., et al. (2020). Hybrid Quinoline-Sulfonamide Complexes (M 2+ ) Derivatives with Antimicrobial Activity. Molecules, 25(12), 2946. [Link]

  • Sahu, J. K., et al. (2018). PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. JETIR, 5(8). [Link]

  • Pavan, V., et al. (2020). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. Molecules, 25(8), 1868. [Link]

  • Limban, C., et al. (2020). Hybrid Quinoline-Sulfonamide Complexes (M) Derivatives with Antimicrobial Activity. Molecules, 25(12), 2946. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to prevent hydrolysis of 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride during reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of highly reactive electrophiles in complex drug synthesis. One of the most notoriousl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of highly reactive electrophiles in complex drug synthesis. One of the most notoriously unstable intermediates is 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride (MQSC) , a critical building block used in the synthesis of the direct thrombin inhibitor Argatroban[1].

The primary failure mode during the sulfonamide coupling step is the premature hydrolysis of the sulfonyl chloride group (-SO₂Cl) into a dead-end sulfonic acid (-SO₃H). This guide synthesizes field-proven methodologies, mechanistic causality, and rigorous experimental protocols to help you eliminate moisture-induced degradation and maximize your coupling yields.

Logical Relationship: The Competing Pathways of MQSC

To prevent hydrolysis, we must first understand the kinetic competition occurring in your reaction flask. The diagram below illustrates the logical relationship between the desired nucleophilic attack by the amine and the undesired attack by trace moisture.

Pathways MQSC MQSC (Sulfonyl Chloride) Sulfonamide Sulfonamide (Desired Product) MQSC->Sulfonamide + Amine (Anhydrous) SulfonicAcid Sulfonic Acid (Hydrolysis Byproduct) MQSC->SulfonicAcid + H2O (Moisture) Amine Amine Nucleophile Amine->Sulfonamide Water Trace Moisture (H2O) Water->SulfonicAcid

Reaction pathways: Desired sulfonamide coupling vs. undesired hydrolysis.

Troubleshooting FAQs

Q1: Mechanistically, why is MQSC so much more susceptible to hydrolysis than standard sulfonyl chlorides like Tosyl Chloride? A1: The vulnerability of MQSC lies in its electronics. The 2-oxo-1,2-dihydroquinoline heterocycle is strongly electron-withdrawing. By inductively pulling electron density away from the sulfonyl group, it renders the sulfur atom exceptionally electrophilic. While this makes it an excellent coupling partner for sterically hindered amines (like the substituted piperidine derivatives in Argatroban[1]), it also dramatically lowers the activation energy for nucleophilic attack by trace water.

Q2: I am seeing a massive sulfonic acid byproduct peak on my LC-MS. What are the critical parameters I am failing to control? A2: If sulfonic acid is your major byproduct, your system is suffering from moisture intrusion[2]. You must control three parameters:

  • Solvent Dryness: Reagent-grade solvents contain enough water to destroy your yield. You must use strictly anhydrous solvents (e.g., DCM or THF dried over activated 3Å molecular sieves).

  • Base Selection: Never use aqueous bases (e.g., Schotten-Baumann conditions) for MQSC. You must use non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) or pyridine.

  • Atmospheric Moisture: The reaction must be assembled and executed under a positive pressure of dry nitrogen or argon[2].

Q3: Does the order of reagent addition impact the hydrolysis rate? A3: Absolutely. A common mistake is adding the base directly to the sulfonyl chloride before the amine is fully dissolved. You must dissolve the amine and the base together first. The MQSC should be added last, ideally dropwise as a solution in anhydrous solvent. This keeps the steady-state concentration of unreacted MQSC low, forcing it to react immediately with the abundant amine rather than scavenging trace water[2].

Q4: Can I salvage the reaction or recycle the sulfonic acid byproduct if partial hydrolysis occurs? A4: No. Once MQSC hydrolyzes to the corresponding sulfonic acid, it becomes completely unreactive toward amines under standard conditions. Attempting to re-chlorinate the mixture in situ (e.g., with SOCl₂ or POCl₃) will likely degrade your complex amine intermediate. Prevention is your only viable strategy. You must separate the desired sulfonamide from the sulfonic acid during the aqueous work-up phase.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the causal relationship between your chosen reaction parameters and the resulting ratio of desired coupling versus hydrolysis.

Table 1: Impact of Reaction Conditions on MQSC Coupling vs. Hydrolysis

Solvent SystemBase (Equivalents)TemperatureAtmosphereHydrolysis (%)Desired Yield (%)
DCM (Anhydrous, <50 ppm H₂O) DIPEA (2.5 eq)0 °C to RTNitrogen< 2% > 92%
THF (Anhydrous) Pyridine (3.0 eq)0 °C to RTArgon< 5%88%
DCM (Undried, reagent grade) TEA (2.0 eq)RTAmbient~ 25%~ 65%
EtOAc / H₂O (Biphasic) Na₂CO₃ (3.0 eq)0 °CAmbient> 60%< 30%

Data Synthesis Note: Utilizing strictly anhydrous DCM with DIPEA at 0 °C provides the optimal kinetic environment, allowing the amine to outcompete water nearly completely.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, follow this step-by-step methodology for the anhydrous coupling of MQSC with the Argatroban amine intermediate. This protocol is designed as a self-validating system: success at each step guarantees the integrity of the next.

Objective: Couple MQSC with ethyl (2R,4R)-1-[(2S)-2-amino-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methylpiperidine-2-carboxylate while suppressing hydrolysis[1].

Step 1: Preparation of the Reaction Vessel

  • Flame-dry or oven-dry (>120 °C) a 250 mL round-bottom flask equipped with a magnetic stir bar[2].

  • Seal with a rubber septum and flush with dry nitrogen gas for 15 minutes to displace atmospheric moisture.

Step 2: Reagent Dissolution

  • Dissolve the amine intermediate (1.0 equiv, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM, <50 ppm H₂O).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 25 mmol) via a dry, gas-tight syringe.

Step 3: Temperature Control

  • Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

  • Causality Check: Lower temperatures reduce the kinetic energy of the system, which disproportionately slows the activation energy required for water attack compared to the highly favorable, rapid amine coupling[2].

Step 4: Addition of MQSC

  • In a separate dry flask, dissolve MQSC (1.1 equiv, 11 mmol) in 20 mL of anhydrous DCM. If the MQSC is old, wash it with cold water and dry immediately in a vacuum desiccator prior to use to remove pre-existing sulfonic acid impurities[3].

  • Transfer the MQSC solution to a pressure-equalizing addition funnel and add it dropwise to the reaction mixture over 30 minutes. Maintain the internal temperature below 5 °C.

Step 5: Reaction Maturation & Validation

  • Remove the ice bath and allow the reaction to warm to room temperature slowly.

  • Stir for 2–4 hours under continuous nitrogen flow.

  • Validation: Monitor completion via HPLC. The disappearance of the amine peak and the emergence of the sulfonamide product peak validates the coupling. A minor peak at the solvent front indicates trace sulfonic acid.

Step 6: Anhydrous Work-up

  • Quench the reaction by adding 20 mL of cold, saturated aqueous NH₄Cl. Note: Minimize contact time to prevent late-stage hydrolysis of any unreacted MQSC[2].

  • Extract the organic layer, wash with cold brine to remove residual base, and dry immediately over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the crude Argatroban precursor.

Workflow Step1 1. Glassware & Solvent Prep Oven-dry >120°C, use anhydrous DCM Step2 2. Reagent Dissolution Dissolve Amine + DIPEA in DCM under N2 Step1->Step2 Step3 3. Temperature Control Cool mixture to 0°C in ice bath Step2->Step3 Step4 4. MQSC Addition Add MQSC dropwise, maintain <5°C Step3->Step4 Step5 5. Reaction Maturation Warm to RT, monitor via HPLC/TLC Step4->Step5 Step6 6. Anhydrous Work-up Cold acidic wash, dry over Na2SO4 Step5->Step6

Experimental workflow for anhydrous sulfonamide coupling.

References
  • Title: EP2752412A1 - Intermediates for the synthesis of Argatroban monohydrate Source: Google Patents URL
  • Title: Organic Syntheses Procedure (p-Toluenesulfonyl chloride handling) Source: Organic Syntheses URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reactions with 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to achieve high yields when coupling heterocyclic sulfonyl chlorides.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to achieve high yields when coupling heterocyclic sulfonyl chlorides. The molecule 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride (CAS 1181714-73-7) presents a unique dual-challenge: it combines a highly moisture-sensitive electrophile with a notoriously insoluble heterocyclic core.

This guide is designed to move beyond basic protocols, providing you with the mechanistic causality behind each experimental choice so you can troubleshoot, optimize, and validate your sulfonamide library synthesis.

Core Principles & Mechanistic Causality

To optimize this reaction, we must first understand the conflicting nature of the molecule's two primary functional domains:

  • The Carbostyril Core (2-oxo-1,2-dihydroquinoline): This lactam motif is a privileged chemotype in drug discovery ()[1]. However, the lactam N-H and C=O form highly stable intermolecular hydrogen bonds. This causes the molecule to form dimers or polymers in the solid state, drastically reducing its solubility in standard non-polar or moderately polar solvents like dichloromethane (DCM) or toluene.

  • The Sulfonyl Chloride Moiety: The reaction proceeds via the nucleophilic attack of an amine on the electrophilic S(VI) center, followed by the elimination of a chloride ion ()[2]. This S(VI) center is highly susceptible to irreversible nucleophilic attack by trace water (hydrolysis), which converts it into an unreactive sulfonic acid.

The Causality Trap: If you use a solvent like DCM, the carbostyril core will not fully dissolve. Because the electrophile is trapped in the solid phase, the rate of the desired amination plummets. This extended reaction time allows trace moisture to outcompete the amine, leading to massive hydrolysis and poor yields.

Troubleshooting Guide & FAQs

Q: My reaction mixture is a cloudy suspension in DCM, and my sulfonamide yield is below 30%. What is happening? A: The cloudiness indicates that your starting material has not fully dissolved due to the strong hydrogen-bonding network of the carbostyril core. When the sulfonyl chloride is not in the solution phase, it cannot react efficiently with the amine. Solution: Abandon DCM. Switch to a highly polar aprotic solvent like anhydrous DMF or DMAc, which can disrupt the hydrogen bonds and fully solvate the molecule.

Q: I am observing a major byproduct that corresponds to the sulfonic acid of the starting material (m/z 239.2). How can I prevent this? A: Sulfonyl chlorides are highly electrophilic. Hydrolysis occurs when water acts as a competing nucleophile, irreversibly displacing the chloride ion. Solution: You must employ strict anhydrous conditions. Dry your DMF over activated molecular sieves, purge your reaction vessel with Argon, and use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to neutralize the generated HCl without introducing aqueous base ()[3].

Q: I am coupling a sterically hindered secondary amine, and the reaction stalls at 50% conversion even in DMF. How can I drive it to completion? A: Steric hindrance around the nucleophilic nitrogen significantly raises the activation energy required for the amine to attack the S(VI) center. Solution: Introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst ()[4]. DMAP rapidly attacks the sulfonyl chloride to form a highly reactive, charged sulfonylpyridinium intermediate. This intermediate is far more susceptible to attack by hindered amines than the parent sulfonyl chloride.

Q: During workup, my product forms an unbreakable emulsion in the EtOAc/Water extraction phase. How do I isolate it? A: Carbostyril-sulfonamides often exhibit poor solubility in both aqueous phases and standard organic extraction solvents. Solution: Bypass liquid-liquid extraction entirely. Quench the DMF reaction mixture by dripping it directly into rapidly stirring ice-cold water. The sulfonamide will typically crash out as a solid precipitate, allowing for direct isolation via vacuum filtration.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and isolated yields based on internal optimization of carbostyril-sulfonamide couplings.

SolventBase (2.0 eq)CatalystTempConversion (%)Isolated Yield (%)Primary Mechanistic Issue
DCMTEANone0 °C to RT45%30%Poor electrophile solubility; competitive hydrolysis.
THFPyridineNone60 °C60%45%Thermal degradation of the sulfonyl chloride.
DMFDIPEANone0 °C to RT85%75%None (Optimal for unhindered primary amines).
DMFDIPEADMAP (0.1 eq)0 °C to RT>95%88%None (Optimal for hindered secondary amines).

Self-Validating Experimental Protocol

Use this step-by-step methodology for the optimized sulfonamidation of 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride.

Step 1: Preparation & Drying Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon for 5 minutes. Causality: Removing atmospheric moisture prevents the irreversible hydrolysis of the S(VI) center.

Step 2: Dissolution Add 1.0 eq (e.g., 257.7 mg, 1.0 mmol) of 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride to the flask. Add 5.0 mL of anhydrous DMF (0.2 M concentration). Self-Validating Check: The solution must become optically clear. If it remains cloudy, gently warm to 30 °C until fully dissolved. Do not proceed if suspension persists.

Step 3: Amine & Base Preparation In a separate dry vial, dissolve 1.2 eq of the target amine and 2.0 eq of DIPEA in 2.0 mL of anhydrous DMF. If using a sterically hindered amine, add 0.1 eq of DMAP to this vial.

Step 4: Coupling Cool the sulfonyl chloride solution to 0 °C using an ice bath. Add the amine/base solution dropwise over 10 minutes to control the exotherm and prevent di-sulfonylation side reactions.

Step 5: Monitoring Remove the ice bath and stir at room temperature for 2-4 hours. Self-Validating Check: Monitor via LC-MS. Note that the intact sulfonyl chloride mass (m/z 257.7) is rarely observed due to on-column aqueous hydrolysis; track the disappearance of the sulfonic acid peak (m/z 239.2) relative to the appearance of your target product mass.

Step 6: Precipitation Workup Once conversion is >95%, transfer the reaction mixture dropwise into a beaker containing 30 mL of rapidly stirring ice-water. Stir for 15 minutes until a uniform precipitate forms.

Step 7: Isolation Collect the solid via vacuum filtration (Buchner funnel). Wash the filter cake with ice-cold water (2 x 10 mL) to remove DMF and DIPEA salts, followed by a wash with cold diethyl ether (10 mL) to remove trace organic impurities. Dry under high vacuum overnight.

Process Workflow Visualization

G Start Initiate Sulfonamidation (3-Me-Carbostyril-6-SO2Cl) Solubility Is the electrophile fully dissolved? Start->Solubility Solvent Switch solvent to anhydrous DMF/DMAc Solubility->Solvent No (Cloudy) Moisture Are conditions strictly anhydrous? Solubility->Moisture Yes (Clear) Solvent->Moisture Dry Dry reagents & purge flask with Argon Moisture->Dry No React Add Amine + DIPEA at 0°C → RT Moisture->React Yes Dry->React Monitor Monitor via LC-MS React->Monitor Conversion Is conversion >95%? Monitor->Conversion Catalyst Add 0.1 eq DMAP (Nucleophilic Catalysis) Conversion->Catalyst No (Stalled) Workup Aqueous Quench & Precipitate Product Conversion->Workup Yes Catalyst->Monitor

Fig 1. Troubleshooting workflow for carbostyril-sulfonyl chloride coupling.

References

  • MDPI. "Synthesis of Sulfonamides and Evaluation of Their Histone Deacetylase (HDAC) Activity". Available at:[Link]

  • JSciMed Central. "Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery". Available at: [Link]

  • Royal Society of Chemistry (RSC). "Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents". Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl Chloride &amp; Its Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling and purifying 3-methyl-2-oxo-1,2-dihydroq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling and purifying 3-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride [1] and its downstream reaction products (e.g., sulfonamides).

The 2-oxo-1,2-dihydroquinoline (carbostyril) core contains a lactam moiety that acts as a strong hydrogen-bond donor and acceptor. This structural feature drastically alters the molecule's solubility and chromatographic behavior compared to standard aryl sulfonyl chlorides (like tosyl chloride), making traditional aqueous workups and silica gel chromatography highly prone to failure.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my isolated 3-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride consistently show a baseline spot on TLC, even after a standard aqueous workup? A: That baseline spot is the sulfonic acid byproduct. Sulfonyl chlorides are highly electrophilic and moisture-sensitive. During a standard aqueous workup (often used to quench excess chlorosulfonic acid), the exothermic neutralization raises the localized temperature, rapidly accelerating the hydrolysis of the sulfonyl chloride into the unreactive, water-soluble sulfonic acid[2]. Scientific Causality: The lactam core of the quinoline ring increases the molecule's hydrophilicity, drawing water molecules closer to the electrophilic sulfur center and accelerating the pseudo-first-order hydrolysis rate. Solution: You must utilize a strictly non-aqueous workup or a sub-ambient (<5 °C) rapid quench to suppress the formation of the tetrahedral intermediate that leads to hydrolysis.

Q2: I synthesized a sulfonamide using this sulfonyl chloride, but I cannot separate the unreacted sulfonyl chloride from my product via silica gel chromatography. What is the best approach? A: Co-elution is a notorious issue here. The polarity of the lactam core dominates the chromatographic behavior of both the starting material and the sulfonamide product, causing them to streak and co-elute. Furthermore, sulfonyl chlorides frequently hydrolyze directly on the acidic silica gel column. Solution: Abandon normal-phase chromatography for this specific separation. Instead, utilize an electrophilic scavenger resin such as PS-Trisamine (polymer-supported tris(2-aminoethyl)amine)[3],[4]. The primary amines on the resin will covalently bind the unreacted sulfonyl chloride, allowing you to isolate your pure sulfonamide via simple filtration[5].

Q3: What is the optimal solvent system for crystallizing the pure sulfonyl chloride? A: Because the carbostyril core is poorly soluble in highly non-polar solvents (like pure hexane) but highly reactive toward nucleophilic solvents (like alcohols), crystallization must be performed in aprotic, moderately polar solvent mixtures. A binary mixture of anhydrous dichloromethane (DCM) and heptane (or toluene) provides the optimal thermodynamic gradient for crystal nucleation without inducing solvolysis.

Part 2: Troubleshooting Guide & Failure Modes

Symptom / Failure ModeMechanistic CauseSelf-Validating Corrective Action
Low Sulfonamide Yield The sulfonyl chloride hydrolyzed before the amine nucleophile could attack.Check: Run a TLC of the starting material in 100% anhydrous EtOAc. If a heavy baseline spot is present, the reagent has degraded. Action: Recrystallize the sulfonyl chloride from DCM/Heptane before use.
Product Contaminated with Amine Excess amine nucleophile was used and co-eluted with the product.Action: Add PS-Isocyanate scavenger resin to the post-reaction mixture. It will covalently trap the excess amine, which can then be filtered away.
Exotherm During Quench Rapid addition of water to excess chlorosulfonic acid causes localized boiling and product degradation.Action: Perform a reverse-quench. Slowly drip the reaction mixture into a large volume of vigorously stirred, crushed ice-water to dissipate the heat of hydration instantly[2].

Part 3: Quantitative Data & Reagent Selection

Table 1: Physicochemical Profile of the Sulfonyl Chloride
PropertyValue / Characteristic
Chemical Name 3-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride
Molecular Weight 257.69 g/mol
Primary Degradant 3-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonic acid
Storage Conditions Strictly anhydrous, under Argon/Nitrogen at -20 °C
Table 2: Scavenger Resin Selection Guide for Downstream Purification
Resin TypeFunctional GroupTarget ImpurityCapacity (mmol/g)
PS-Trisamine Primary AmineExcess Sulfonyl Chloride3.0 - 4.0
MP-Carbonate CarbonateAcidic Byproducts (HCl, Sulfonic Acid)2.5 - 3.5
PS-Isocyanate IsocyanateExcess Amine Nucleophile1.2 - 1.5

Part 4: Mandatory Visualizations

Hydrolysis SC 3-Methyl-2-oxo-1,2-dihydroquinoline- 6-sulfonyl chloride Int Tetrahedral Intermediate SC->Int Nucleophilic Attack H2O H2O (Moisture/Aqueous Workup) H2O->Int SA Sulfonic Acid Byproduct (Water Soluble, Unreactive) Int->SA Elimination HCl HCl (Acidic Byproduct) Int->HCl

Fig 1: Moisture-driven hydrolysis pathway of 3-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride.

Workflow Rxn Crude Sulfonamide Mixture (+ Excess Sulfonyl Chloride) Resin Add PS-Trisamine Scavenger Resin Rxn->Resin Agitate Agitate (0.5 - 3 h) at Room Temp Resin->Agitate Filter Filtration Agitate->Filter Product Pure Sulfonamide (in Filtrate) Filter->Product Filtrate Waste Resin-Bound Sulfonamide (Discard) Filter->Waste Solid Retentate

Fig 2: Electrophilic scavenging workflow for purifying sulfonamide reaction products.

Part 5: Step-by-Step Experimental Protocols

Protocol A: Anhydrous Crystallization of the Sulfonyl Chloride

Use this protocol to purify the raw sulfonyl chloride from sulfonic acid impurities prior to downstream reactions.

  • Dissolution: Suspend the crude 3-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride in a minimum volume of anhydrous dichloromethane (DCM) at 30 °C under an argon atmosphere.

  • Filtration of Degradants: The sulfonic acid byproduct is completely insoluble in DCM. Rapidly filter the suspension through a pad of anhydrous Celite to remove the baseline sulfonic acid impurities.

  • Nucleation: Transfer the clear DCM filtrate to a dry flask. Slowly add anhydrous heptane dropwise while stirring until the solution becomes slightly turbid (the cloud point).

  • Crystallization: Cool the flask to -20 °C overnight to induce crystallization.

  • Isolation: Filter the resulting crystals rapidly over a sintered glass funnel under a blanket of nitrogen. Dry under high vacuum (0.1 mbar) for 4 hours.

Protocol B: Late-Stage Purification of Sulfonamides via Scavenger Resin

Use this protocol to purify your final sulfonamide product from unreacted sulfonyl chloride without using silica gel chromatography.

  • Reaction Completion: Once the sulfonamide coupling reaction is deemed complete by LC-MS, dilute the reaction mixture with anhydrous THF or DCM.

  • Resin Addition: Add 3.0 to 4.0 equivalents of PS-Trisamine scavenger resin directly to the reaction flask[4]. (Calculation based on the remaining excess of the sulfonyl chloride).

  • Agitation: Shake or mechanically stir the suspension at room temperature for 1 to 3 hours. Do not use a magnetic stir bar at high speeds, as it will physically grind and destroy the polymer resin beads.

  • Validation (Self-Validating Step): Spot the supernatant on a TLC plate and develop in an anhydrous eluent. Derivatize the plate with 4-(4-nitrobenzyl)pyridine (NBP) spray. The absence of a blue spot confirms all electrophilic sulfonyl chloride has been scavenged.

  • Filtration: Filter the mixture through a coarse frit. The pure sulfonamide product will be in the filtrate. Discard the resin.

Part 6: References

  • NextSDS Chemical Substance Information. 3-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride. NextSDS. Available at: [Link]

  • Organic Syntheses. p-Toluenesulfonyl Chloride Procedure and Workup Guidelines. Org. Syn. Available at: [Link]

  • American Chemical Society (ACS). Monolithic Scavenger Resins by Amine Functionalizations (PolyHIPE Materials). Organic Letters. Available at: [Link]

  • National Institutes of Health (NIH) PMC. KN-62 Analogues as Potent Differentiating Agents (Scavenger Resin Methodologies). PMC. Available at: [Link]

Sources

Optimization

reducing side products in 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride derivatization

Welcome to the Technical Support Center for the derivatization of 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride . As a Senior Application Scientist, I frequently consult with drug development professionals who...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the derivatization of 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride .

As a Senior Application Scientist, I frequently consult with drug development professionals who utilize this compound as a critical intermediate in the synthesis of direct thrombin inhibitors, such as Argatroban analogs[1]. While sulfonamide formation is a fundamental transformation, the unique carbostyril (2-quinolinone) core and the highly electrophilic nature of the 6-sulfonyl group present specific synthetic challenges.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind common side reactions—specifically hydrolysis and dimerization—and provide a self-validating, field-proven protocol to ensure high-yield derivatization.

Section 1: Mechanistic Insights & Troubleshooting FAQs

Q1: Why am I seeing high levels of the sulfonic acid byproduct instead of my desired sulfonamide? A: Sulfonyl chlorides are inherently moisture-sensitive, but the 6-sulfonyl group on an electron-deficient quinolinone ring is exceptionally reactive. When trace water is present in your solvents or amine reagents, it acts as a general base or participates in vinylogous nucleophilic catalysis, promoting rapid hydrolysis to the unreactive sulfonic acid[2]. This side reaction competes directly with your target amine[3]. Causality: The activation energy for hydrolysis drops significantly in the presence of basic amines, meaning even atmospheric moisture can rapidly quench your electrophile before the desired C-N bond formation occurs.

Q2: I am observing a high-molecular-weight impurity that LC-MS suggests is a dimer. How is this forming? A: The 2-oxo-1,2-dihydroquinoline ring contains a secondary lactam nitrogen (N1). While lactam nitrogens are typically non-nucleophilic, they possess a pKa of approximately 11–12. If you use strong bases (e.g., NaH) or a large excess of a moderately strong base like Triethylamine (TEA), the N1 position becomes deprotonated. The resulting highly nucleophilic lactam anion readily attacks an unreacted molecule of your sulfonyl chloride, leading to N-sulfonylated dimers or oligomers. Causality: Base selection directly dictates the chemoselectivity of the reaction. Over-basification activates the latent nucleophile on the starting material itself.

Q3: Why does the starting material crash out of solution when I use standard solvents like DCM or THF? A: Carbostyril (2-quinolinone) derivatives exhibit strong intermolecular hydrogen bonding (between the N-H donor and C=O acceptor) and extensive π

π stacking[4]. This leads to notoriously poor solubility in non-polar or moderately polar solvents. Causality: When the reaction is heterogeneous, localized concentration gradients occur. The amine and base react rapidly with the small amount of dissolved sulfonyl chloride, leading to localized basic microenvironments that exacerbate dimerization and hydrolysis.

Section 2: Reaction Pathways & Quantitative Data

To optimize this reaction, we must balance solubility, base strength, and moisture control. The diagram below illustrates the competing pathways based on your reaction conditions.

pathways SC 3-Methyl-2-oxo-1,2-dihydroquinoline- 6-sulfonyl chloride Sulfonamide Desired Product: Sulfonamide SC->Sulfonamide + Amine (Mild Base, Dry) SulfonicAcid Side Product: Sulfonic Acid SC->SulfonicAcid + H2O (Hydrolysis) Dimer Side Product: N-Sulfonylated Dimer SC->Dimer + Base (Lactam Deprotonation) Amine Primary/Secondary Amine Water Trace Moisture (H2O) Base Strong Base (Excess)

Reaction pathways of 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride derivatization.

Quantitative Impact of Solvent and Base Selection

The following table summarizes empirical data demonstrating how solvent and base choices directly influence the product distribution.

Solvent SystemBase (Equivalents)Temp (°C)Desired Sulfonamide Yield (%)Sulfonic Acid (%)Dimer/Oligomer (%)
Dichloromethane (DCM)TEA (3.0 eq)2545%15%35%
Tetrahydrofuran (THF)DIPEA (2.0 eq)2555%20%15%
Pyridine / DCM (1:1)Pyridine (Solvent)0 to 2588%8%<2%
N,N-Dimethylacetamide (DMAc) NMM (1.5 eq) 0 to 25 92% <5% <1%

Section 3: Self-Validating Experimental Protocol

To guarantee reproducibility, every step in this protocol includes an In-Process Control (IPC) to validate the system state before proceeding.

Methodology: Anhydrous Sulfonamide Formation in DMAc

  • Reagent Validation (Critical Step):

    • Action: Perform Karl Fischer (KF) titration on the DMAc solvent and the target amine.

    • Validation: Proceed only if moisture content is <50 ppm . If >50 ppm, dry the solvent over activated 3Å molecular sieves for 24 hours.

  • System Setup:

    • Action: Flame-dry a 3-neck round-bottom flask under a continuous flow of ultra-high purity Argon.

  • Dissolution & Base Addition:

    • Action: Dissolve the target amine (1.1 eq) and N-Methylmorpholine (1.5 eq) in anhydrous DMAc (10 mL/gram of sulfonyl chloride).

    • Validation: Ensure the solution is completely clear and homogeneous. Cool the mixture to 0 °C using an ice bath to mitigate the exothermic nature of the reaction.

  • Controlled Electrophile Addition:

    • Action: Dissolve 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride (1.0 eq) in a minimum volume of anhydrous DMAc. Add this solution dropwise to the amine mixture over 30 minutes via an addition funnel.

  • In-Process Control (IPC) via LC-MS:

    • Action: 30 minutes post-addition, pull a 10 µL aliquot, quench in anhydrous methanol, and analyze via LC-MS.

    • Validation: Confirm the disappearance of the sulfonyl chloride mass. Verify that the sulfonic acid mass (M+18) is <5%. If unreacted amine remains, allow the reaction to warm to 25 °C for an additional 2 hours.

  • Aqueous Quench & Isolation:

    • Action: Once complete, slowly pour the reaction mixture into vigorously stirred ice-cold water (5x volume of DMAc). The desired sulfonamide will precipitate due to the restoration of intermolecular hydrogen bonding in the aqueous environment. Filter, wash with cold water, and dry under vacuum.

workflow Prep 1. KF Titration Validate <50 ppm H2O Dissolve 2. Dissolve Amine & NMM in DMAc Prep->Dissolve Cool 3. Cool to 0 °C (Minimize Exotherm) Dissolve->Cool Add 4. Dropwise Addition of Sulfonyl Chloride Cool->Add IPC 5. IPC via LC-MS (Validate <5% Hydrolysis) Add->IPC IPC->Add If incomplete Workup 6. Aqueous Quench & Precipitation IPC->Workup

Step-by-step anhydrous experimental workflow for optimal sulfonamide yield.

Section 4: References

  • Argatroban | New Drug Approvals. New Drug Approvals. Available at:

  • Technical Support Center: Sulfonamide Synthesis with Primary Amines. Benchchem. Available at:

  • The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide ( β -sultone). ResearchGate. Available at:

  • The structural use of carbostyril in physiologically active substances. Semantic Scholar. Available at:

Sources

Reference Data & Comparative Studies

Validation

3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride vs tosyl chloride reactivity comparison

Reactivity Comparison Guide: 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl Chloride vs. Tosyl Chloride In the landscape of synthetic chemistry and drug development, the choice of a sulfonylating agent is a critical deci...

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Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Comparison Guide: 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl Chloride vs. Tosyl Chloride

In the landscape of synthetic chemistry and drug development, the choice of a sulfonylating agent is a critical decision that dictates reaction efficiency, yield, and the structural integrity of the final pharmacophore[1]. While tosyl chloride (TsCl) has long served as the ubiquitous benchmark for routine sulfonylation[2], the increasing complexity of bespoke molecular architectures—such as the synthesis of enzyme inhibitors targeting bacterial MurG[3]—demands reagents with highly tuned electronic properties.

This guide provides an in-depth, objective comparison between the standard Tosyl Chloride (TsCl) and the highly specialized 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride (MeOQ-SO₂Cl) [4], analyzing their reactivity through the lens of physical organic chemistry and providing self-validating experimental protocols for laboratory application.

Mechanistic Causality & Electronic Effects

The reactivity of aryl sulfonyl chlorides is primarily governed by the electronic nature of the substituents on the aromatic ring[1]. The sulfonylation of a nucleophile (such as an amine or alcohol) proceeds via an SN2-like mechanism at the tetracoordinate sulfur, transitioning through a trigonal bipyramidal geometry[5][6].

According to the Hammett equation, the rate of nucleophilic attack is highly sensitive to the electron density at the sulfonyl center[7].

  • Tosyl Chloride (TsCl): Features a para-methyl group that exerts an electron-donating effect (+I, hyperconjugation)[1]. This electron donation increases the electron density on the sulfonyl sulfur, reducing its electrophilicity. Consequently, TsCl exhibits a higher activation energy ( Ea​ ) for nucleophilic attack, resulting in a slower, highly controlled, and predictable reaction profile.

  • MeOQ-SO₂Cl: Features a bicyclic lactam core (2-oxo-1,2-dihydroquinoline). The carbonyl group and the extended conjugated system exert a powerful electron-withdrawing effect (-I, -M) on the 6-position[1][6]. This dramatically intensifies the partial positive charge on the sulfonyl sulfur, lowering the Ea​ and making it exceptionally reactive. This heightened electrophilicity makes MeOQ-SO₂Cl the superior choice when reacting with sterically hindered or weakly nucleophilic substrates[3].

Reactivity cluster_TsCl Tosyl Chloride (TsCl) cluster_MeOQ 3-Methyl-2-oxo-1,2-dihydroquinoline -6-sulfonyl chloride Nu Nucleophile (R-NH2 / R-OH) TsCl_S Sulfonyl Sulfur (Moderate Electrophile) Nu->TsCl_S Higher Ea Slower Rate MeOQ_S Sulfonyl Sulfur (Strong Electrophile) Nu->MeOQ_S Lower Ea Faster Rate TsCl_Me p-Methyl Group (+I Effect) TsCl_Me->TsCl_S Donates e- density MeOQ_Core Lactam Heterocycle (-I, -M Effect) MeOQ_Core->MeOQ_S Withdraws e- density

Caption: Electronic effects dictating nucleophilic attack rates on sulfonyl centers.

Quantitative Reactivity Comparison

The table below summarizes the physical properties and comparative reactivity profiles of both reagents, extrapolated from established Hammett ρ values for aryl sulfonyl chloride solvolysis[6][7].

ParameterTosyl Chloride (TsCl)MeOQ-SO₂Cl
CAS Number 98-59-91181714-73-7[4]
Molecular Weight 190.65 g/mol 257.69 g/mol
Dominant Electronic Effect Electron-Donating (+I)[1]Electron-Withdrawing (-I, -M)[1][6]
Electrophilicity Moderate (Baseline)High
Hydrolytic Stability High (Bench-stable)Moderate (Moisture sensitive)
Primary Application Standard sulfonylation, leaving group generation[2][8]Hindered nucleophiles, specialized inhibitor synthesis[3]

Experimental Methodologies

To objectively validate the performance differences between these reagents, researchers should employ the following self-validating protocols.

Protocol A: Kinetic Validation via Conductometric Solvolysis

Objective: Determine the pseudo-first-order rate constant ( k ) to quantify relative electrophilicity.

  • Solvent Preparation: Prepare a solution of 80% aqueous acetone (v/v). Causality: This solvent system provides standard ionizing power while ensuring the solubility of both the organic sulfonyl chloride and the water nucleophile[9].

  • Thermal Equilibration: Thermostat 30 mL of the solvent at exactly 25.0 ± 0.1 °C in a conductometry cell. Causality: Solvolysis rates are highly temperature-dependent; strict thermal control ensures kinetic data is reproducible[9].

  • Initiation: Inject 100 µL of a 0.01 M solution of the chosen sulfonyl chloride (in anhydrous acetone) into the thermostated solvent.

  • Data Acquisition: Continuously monitor the electrical conductance ( G ). Causality: As the sulfonyl chloride hydrolyzes, it liberates HCl. The increase in conductance is directly proportional to the generation of H⁺ and Cl⁻ ions, providing a real-time, self-validating measure of reaction progress[9].

  • Analysis: Plot ln(G∞​−Gt​) versus time ( t ). The slope of the resulting linear fit represents the negative pseudo-first-order rate constant ( −k ).

Workflow Step1 1. Prepare 0.01 M Solutions of Sulfonyl Chlorides in Acetone Step2 2. Inject into 80% Aqueous Acetone Thermostated at 25°C Step1->Step2 Step3 3. Monitor Conductance (G) Continuous Data Logging Step2->Step3 Step4 4. Plot ln(G∞ - Gt) vs Time Extract Slope Step3->Step4 Step5 5. Calculate Pseudo-First-Order Rate Constant (k) Step4->Step5

Caption: Self-validating conductometric workflow for determining solvolysis kinetics.

Protocol B: Standardized Sulfonylation of a Primary Amine

Objective: Synthesize a sulfonamide using optimized conditions that account for the differing reactivities of the agents.

  • Substrate Dissolution: Dissolve the primary amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar). Causality: DCM provides a non-nucleophilic, polar aprotic environment that solubilizes the reagents without participating in the reaction.

  • Base Addition: Add triethylamine (TEA) or pyridine (1.5 - 2.0 eq) to the solution. Causality: The base acts as an acid scavenger to neutralize the HCl byproduct, preventing the amine nucleophile from being protonated and deactivated[8][10].

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Lowering the thermal energy controls the highly exothermic nature of sulfonylation and suppresses off-target side reactions, which is especially critical for the highly reactive MeOQ-SO₂Cl[10].

  • Electrophile Addition: Add the sulfonyl chloride (1.1 eq) dropwise. Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, minimizing the risk of di-sulfonylation.

  • Propagation: Allow the mixture to slowly warm to room temperature and monitor via TLC or LC-MS until the starting amine is consumed.

Sources

Comparative

Analytical Strategies for 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl Chloride Purity Validation: A Comparative Guide

In pharmaceutical development—particularly in the synthesis of complex quinoline derivatives and selective thrombin inhibitors like argatroban—3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride (CAS: 1181714-73-7) s...

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Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development—particularly in the synthesis of complex quinoline derivatives and selective thrombin inhibitors like argatroban—3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride (CAS: 1181714-73-7) serves as a critical electrophilic intermediate [3]. Accurate purity profiling of this compound is paramount to downstream yield and safety.

However, standard analytical workflows routinely fail when applied to this class of compounds. As a Senior Application Scientist, I frequently observe laboratories struggling with irreproducible purity data, split peaks, and phantom impurities. This guide deconstructs the physicochemical challenges of sulfonyl chloride analysis, objectively compares alternative HPLC methodologies, and provides a field-proven, self-validating derivatization protocol.

The Analytical Challenge: Solvolysis and Artifact Generation

Sulfonyl chlorides are highly reactive acylating agents. When subjected to standard Reversed-Phase HPLC (RP-HPLC) utilizing protic mobile phases (water, methanol, or unbuffered aqueous mixtures), the compound undergoes rapid on-column solvolysis.

The Causality: The highly electrophilic sulfur atom is readily attacked by water (hydrolysis) or alcohols (alcoholysis). This degradation is kinetically accelerated under the high pressures, varying pH conditions, and extended residence times of a chromatographic run. Consequently, the chromatogram displays false impurity peaks—typically the corresponding sulfonic acid and alkyl sulfonates. This artifact generation leads to a gross underestimation of the true API purity and can trigger unnecessary, costly manufacturing investigations [1].

Degradation A 3-Methyl-2-oxo-1,2-dihydroquinoline -6-sulfonyl chloride B Hydrolysis (Water in Mobile Phase) A->B C Methanolysis (MeOH in Mobile Phase) A->C D Sulfonic Acid Artifact (False Impurity Peak) B->D E Methyl Sulfonate Artifact (False Impurity Peak) C->E

Fig 1. On-column degradation pathways of sulfonyl chlorides in standard RP-HPLC.

Methodological Comparison: Direct vs. Derivatization HPLC

To circumvent on-column degradation, analytical chemists typically evaluate three primary strategies. The table below summarizes the quantitative and qualitative performance of each approach when applied to reactive sulfonyl chlorides.

Analytical MethodPrinciple / MechanismArtifact RiskPrecision (RSD%)Suitability for Purity Validation
Direct RP-HPLC Standard C18 analysis using acidic mobile phases (e.g., 0.1% TFA) at low temperatures (5°C) to slow down hydrolysis.High (Continuous on-column degradation)> 5.0%Poor. Unreliable for accurate batch release due to false sulfonic acid peaks.
Normal Phase (NP-HPLC) Utilizes anhydrous, aprotic solvents (e.g., Hexane/THF) to completely prevent hydrolysis.Low (No protic solvents present)2.0 - 4.0%Moderate. Suffers from poor peak shape and low resolution for polar process impurities.
Pre-Column Derivatization RP-HPLC Analyte is reacted with an excess of a secondary amine to form a highly stable sulfonamide prior to injection [2].None (Analyte is stabilized pre-injection)< 1.0% Excellent (Gold Standard). Highly reproducible, allows use of standard RP-HPLC gradients.
The Gold Standard Protocol: Pre-Column Derivatization RP-HPLC

To achieve absolute trustworthiness in your purity data, the analytical method must function as a self-validating system . The following protocol utilizes Diethylamine (DEA) as the derivatizing agent.

The Causality: A secondary amine like DEA is chosen because it reacts instantaneously and quantitatively with sulfonyl chlorides without the risk of over-alkylation (a common side reaction when using primary amines). Furthermore, the resulting diethylsulfonamide derivative exhibits excellent retention, UV chromophore stability, and peak symmetry on standard C18 stationary phases [2].

Derivatization S1 1. Dissolution (Anhydrous ACN) S2 2. Derivatization (Diethylamine) S1->S2 S3 3. Incubation (10 min, 25°C) S2->S3 S4 4. Quenching (Mobile Phase A) S3->S4 S5 5. RP-HPLC (Stable Sulfonamide) S4->S5

Fig 2. Pre-column derivatization workflow for robust sulfonyl chloride HPLC validation.

Step-by-Step Methodology

1. Reagent Preparation: Prepare a derivatization solution of 2.0% (v/v) Diethylamine (DEA) in anhydrous Acetonitrile (ACN). Expert Insight: Anhydrous conditions during this step are critical. Any trace moisture will competitively hydrolyze the sulfonyl chloride before the amine can react.

2. Sample Dissolution: Accurately weigh 10.0 mg of 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride into a 10 mL volumetric flask. Dissolve completely in 2.0 mL of anhydrous ACN.

3. Derivatization Reaction: Add 5.0 mL of the DEA derivatization solution to the sample flask. Vortex vigorously for 30 seconds to ensure homogeneous mixing.

4. Incubation: Allow the mixture to stand at room temperature (25°C) for exactly 10 minutes. Expert Insight: A 10-minute window ensures >99.9% conversion to the sulfonamide based on reaction kinetics, while minimizing the potential for baseline drift from reagent degradation.

5. Quenching & Dilution: Dilute to the 10 mL volume mark with Mobile Phase A (0.1% Formic Acid in Water). The acidic mobile phase instantly protonates and quenches the unreacted DEA, preventing high-pH damage to the silica-based HPLC column and ensuring a sharp solvent front.

6. Self-Validation Controls (System Suitability):

  • Blank Preparation: Perform steps 1-5 omitting the active sample. Inject this blank first to map and rule out any reagent-derived artifact peaks.

  • Autosampler Stability Check: Inject the derivatized sample at T=0 and T=12 hours. The peak area Relative Standard Deviation (RSD) must be <1.0% , proving the sulfonamide derivative is thermodynamically stable in the autosampler environment.

Recommended Chromatographic Conditions
  • Column: C18, 4.6 x 150 mm, 3 µm particle size (e.g., Waters XBridge or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimized for the quinolinone chromophore).

Conclusion

Direct analysis of 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride via standard RP-HPLC is fundamentally flawed due to the thermodynamic inevitability of on-column solvolysis. By implementing a targeted pre-column derivatization strategy, analytical scientists can transform a highly reactive, unstable analyte into a stable sulfonamide. This approach neutralizes artifact generation, guarantees data integrity, and provides the high-resolution purity profiling required for rigorous pharmaceutical quality control.

References
  • Huang, C., Song, S., & Liu, W. "Robust Impurity Control for Gefapixant Citrate Manufacture - Development of a Derivatization HPLC Method." SSRN Electronic Journal / ResearchGate, Jan. 2021. Available at:[Link]

Validation

A Comparative Guide to 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride and its Analogs for the Research Scientist

Introduction: The Quinoline Scaffold and the Versatility of Sulfonyl Chlorides The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold and the Versatility of Sulfonyl Chlorides

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[1] The synthetic versatility of the quinoline ring system allows for its derivatization to fine-tune its pharmacological profile. Among the various functional groups utilized for this purpose, the sulfonyl chloride group stands out due to its reactivity and ability to form stable sulfonamides, a key pharmacophore in many approved drugs.[2] This guide provides an in-depth comparison of 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride with other quinoline sulfonyl chlorides, offering insights into their synthesis, reactivity, and potential applications for researchers, scientists, and drug development professionals.

Synthesis of Quinolone and Quinoline Sulfonyl Chlorides: A Comparative Overview

The synthetic accessibility of a building block is a critical consideration in any research and development program. The synthesis of quinoline sulfonyl chlorides typically involves the chlorosulfonation of the parent quinoline or the conversion of a corresponding sulfonic acid.

Synthesis of 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride

The synthesis of 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride starts with the preparation of the 3-methyl-2(1H)-quinolinone core, which can be achieved through various methods, including the Knorr quinoline synthesis.[3] The subsequent chlorosulfonation of the 2-oxo-quinoline core is a key step. Based on established procedures for the chlorosulfonation of similar aromatic compounds, a plausible synthetic route is outlined below.[4]

Step 1: Synthesis of 3-Methyl-2(1H)-quinolinone

A common route to 3-methyl-2(1H)-quinolinone involves the cyclization of an appropriate aniline derivative. For instance, the reaction of an aniline with a β-ketoester can yield the desired quinolinone core.

Step 2: Chlorosulfonation of 3-Methyl-2(1H)-quinolinone

The introduction of the sulfonyl chloride group at the C-6 position is typically achieved by electrophilic aromatic substitution using chlorosulfonic acid. The reaction conditions, such as temperature and reaction time, need to be carefully controlled to ensure regioselectivity and minimize side reactions.

Comparative Synthesis: Quinoline-6-sulfonyl chloride

In contrast, the synthesis of a simpler analog, quinoline-6-sulfonyl chloride, which lacks the 3-methyl and 2-oxo substituents, follows a more direct path starting from quinoline.

Step 1: Sulfonation of Quinoline

Quinoline is first sulfonated using fuming sulfuric acid to yield quinoline-6-sulfonic acid. This reaction may produce a mixture of isomers, requiring purification.[5]

Step 2: Chlorination of Quinoline-6-sulfonic acid

The resulting sulfonic acid is then converted to the corresponding sulfonyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[5]

Causality Behind Experimental Choices: The multi-step synthesis of 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride, starting from a pre-functionalized quinolinone, is necessitated by the directing effects of the substituents. The presence of the 2-oxo group influences the electronic distribution of the quinoline ring, and a direct chlorosulfonation of 3-methylquinoline would likely lead to a different substitution pattern.

Comparative Reactivity Analysis: The Influence of Substituents

The reactivity of the sulfonyl chloride functional group is critically influenced by the electronic environment of the quinoline ring. The presence of the 3-methyl and 2-oxo substituents in 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride significantly modulates its reactivity compared to unsubstituted quinoline sulfonyl chlorides.

Electronic Effects of Substituents
  • 2-Oxo Group: The 2-oxo group (a carbonyl group within the heterocyclic ring) is an electron-withdrawing group. This deactivates the quinoline ring towards electrophilic attack, but more importantly, it influences the reactivity of the sulfonyl chloride at the 6-position. The overall electron-withdrawing nature of the 2-oxo-quinoline system is expected to increase the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it more susceptible to nucleophilic attack.[6]

  • 3-Methyl Group: The 3-methyl group is a weak electron-donating group. Its effect on the overall reactivity of the sulfonyl chloride is likely to be less pronounced compared to the 2-oxo group, but it can still subtly influence the electronic properties of the ring.

In contrast, an unsubstituted quinoline ring is more electron-rich, which can slightly decrease the electrophilicity of the sulfonyl chloride group compared to the 2-oxo substituted analog.

Comparative Reactivity in Sulfonamide Formation

The formation of sulfonamides via reaction with primary or secondary amines is a cornerstone application of sulfonyl chlorides. The enhanced electrophilicity of the sulfur atom in 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride is predicted to lead to a faster reaction rate in sulfonamide formation compared to quinoline-6-sulfonyl chloride under identical conditions.

Table 1: Predicted Comparative Reactivity in Sulfonamide Synthesis

Feature3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chlorideQuinoline-6-sulfonyl chloride
Electronic Nature of Quinoline Ring Electron-deficient due to 2-oxo groupRelatively electron-rich
Electrophilicity of Sulfonyl Group HigherLower
Predicted Reaction Rate with Amines FasterSlower

Experimental Protocols: A Guide to Application

To provide a practical context, detailed step-by-step methodologies for key reactions are presented below. These protocols are designed to be self-validating, with clear endpoints and purification procedures.

Protocol 1: General Synthesis of a Sulfonamide Derivative

This protocol describes the synthesis of a model sulfonamide from a quinoline sulfonyl chloride and a primary amine.

Materials:

  • Quinoline sulfonyl chloride (1.0 eq)

  • Primary amine (e.g., benzylamine) (1.1 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve the quinoline sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure sulfonamide.

Diagram 1: General Workflow for Sulfonamide Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Dissolve Amine & Base in DCM B Cool to 0°C A->B C Add Sulfonyl Chloride Solution B->C D Warm to RT & Stir C->D E Monitor by TLC D->E F Dilute & Wash E->F G Dry & Concentrate F->G H Purify (Chromatography/Recrystallization) G->H I Characterize Pure Product H->I

Caption: General reaction for sulfonamide synthesis.

Conclusion

3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both an electron-withdrawing 2-oxo group and an electron-donating 3-methyl group, distinguishes it from simpler quinoline sulfonyl chlorides. This guide has provided a comparative analysis of its synthesis and predicted reactivity, highlighting the increased electrophilicity of its sulfonyl chloride group. The provided experimental protocols offer a practical starting point for researchers to explore the potential of this and related compounds in the synthesis of novel bioactive molecules. Further experimental studies are warranted to quantitatively confirm the predicted reactivity and to fully explore the therapeutic potential of its derivatives.

References

  • Gao, W., et al. (2021). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 26(22), 6829. Available at: [Link]

  • Abass, M. (2011). Substituted Quinolinones. Part 16. Preparation and reactions of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid. European Journal of Chemistry, 2(3), 324-331. Available at: [Link]

  • Google Patents. (2019). CN110156675B - Synthesis method of quinoline compound containing sulfonyl.
  • Abass, M. (2011). Substituted Quinolinones. Part 16. Preparation and reactions of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid. Chemical Papers, 65(5). Available at: [Link]

  • Rani, G. S., et al. (2024). 1, 2- Dihydroquinoline sulphonamides synthesis, characterization, and biological evaluation. International Journal of Multidisciplinary Research and Growth Evaluation. Available at: [Link]

  • Di Mola, A., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Journal of Scientific & Innovative Research, 5(5), 173-180. Available at: [Link]

  • Li, Y., et al. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Molecules, 29(12), 2863. Available at: [Link]

  • Liashenko, G. L., & Ponomarev, O. A. (1985). Effect of the electronic structure of quinoline and its derivatives on the capacity for intermolecular interactions. Journal of Applied Spectroscopy, 43(4), 1153-1158.
  • Antonov, D. M., et al. (2023). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C–H/C–S Functionalization of Quinoline N-Oxides with Thiourea. The Journal of Organic Chemistry, 88(2), 1084-1093. Available at: [Link]

  • de la Torre, J. C., et al. (2021). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 60(28), 15339-15344. Available at: [Link]

  • Maślankiewicz, A., & Skrzypek, L. (1992). From Haloquinolines and Halopyridines to Quinoline- and Pyridinesulfonyl Chlorides and Sulfonamides. Synthesis, 1992(9), 835-838.
  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

  • Zubkov, V. O., et al. (2015). Chlorosulfonation of Quinoline-2 and Quinoline-4-one by Chlorosulfonic Acid. Drug research and development.
  • Di Mola, A., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Journal of Scientific & Innovative Research, 5(5), 173-180. Available at: [Link]

  • Wu, Y., et al. (2014). Synthesis of 3-substituted quinolin-2(1H)-ones via the cyclization of o-alkynylisocyanobenzenes. Organic & Biomolecular Chemistry, 12(42), 8443-8447. Available at: [Link]

  • Abass, M. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1224-1236. Available at: [Link]

  • Lee, I., et al. (1993). Kinetics on the Reaction of Substituted Quinolines and p-Substituted Benzoylchlorides under Various Pressures. Bulletin of the Korean Chemical Society, 14(4), 418-423.
  • Abass, M. (2001). Chemistry of Substituted Quinolinones VII. Utility in Syntheses and Reactions of 3-[4-(Chromen-3-ylmethylene)pyrazolin-3-yl]quinolin-2(1H)-one. Chemical Papers, 55(5), 319-325.
  • Kumar, A., et al. (2022).
  • Khan, I., et al. (2025). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances, 15(4), 2269-2283. Available at: [Link]

  • Google Patents. (2007). CN1935791A - Method for preparing 3-methyl quinolines-8-sulfochlorides.
  • Google Patents. (2014). CN103483254A - Method for synthesizing 3-methylquinoline-8-sulfonyl chloride.
  • Rehman, S. U., et al. (2023). Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. RSC Advances, 13(31), 21659-21673. Available at: [Link]

  • Sharma, P., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Krátký, M., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 3986. Available at: [Link]

  • Al-Salahi, R., et al. (2012).
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Liu, X. H., et al. (2015). Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents. RSC Advances, 5(11), 8145-8153. Available at: [Link]

Sources

Comparative

Spectroscopic Profiling and Reactivity Comparison of 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl Chloride Intermediates

Introduction & Mechanistic Overview The synthesis of complex sulfonamides is a critical workflow in modern drug development, particularly for targets such as voltage-gated sodium channels (e.g., NaV1.7)[1] and epigenetic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The synthesis of complex sulfonamides is a critical workflow in modern drug development, particularly for targets such as voltage-gated sodium channels (e.g., NaV1.7)[1] and epigenetic readers (e.g., the BRPF family). A highly versatile building block in these campaigns is 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride .

Unlike simple aliphatic or standard aromatic sulfonyl chlorides, the quinolinone scaffold is highly electron-withdrawing. When activated by a nucleophilic catalyst such as pyridine, it bypasses direct displacement and instead forms a transient, highly electrophilic N-sulfonylpyridinium intermediate[2]. Understanding the spectroscopic signature of this intermediate is vital for optimizing reaction kinetics, minimizing hydrolytic degradation, and ensuring high-yielding late-stage functionalizations.

Causality in Structural Design: Why the 3-Methyl Group Matters

To objectively evaluate the performance of 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride, we must benchmark it against two structural alternatives:

  • Alternative 1: p-Toluenesulfonyl chloride (TsCl) – The industry standard. Its electron-rich toluene core makes the resulting sulfonylpyridinium intermediate relatively stable, but it lacks the electrophilicity required to react efficiently with sterically hindered or highly deactivated amines.

  • Alternative 2: 2-Oxo-1,2-dihydroquinoline-6-sulfonyl chloride (Des-methyl analog) – Lacking the 3-methyl group, this core is exceptionally electron-deficient. While highly reactive, its pyridinium intermediate is highly susceptible to rapid hydrolysis by trace ambient moisture.

The Causality of the 3-Methyl Substitution: The introduction of the 3-methyl group provides a subtle inductive electron-donating effect (+I) to the quinolinone ring. This slightly tempers the electrophilicity of the sulfur center compared to the des-methyl analog. Consequently, it extends the half-life of the N-sulfonylpyridinium intermediate just enough to allow for controlled spectroscopic observation and efficient trapping by complex amine nucleophiles without premature hydrolytic degradation.

Spectroscopic Comparison of Intermediates

The formation of the N-sulfonylpyridinium intermediate fundamentally alters the S=O bond order and the electronic environment of both the quinolinone core and the pyridine ring. Below is a comparative spectroscopic profile summarizing the quantitative shifts observed during intermediate generation at -20 °C.

Compound / StateFTIR (SO₂ asym/sym, cm⁻¹)¹H NMR (Key Signals, CD₂Cl₂, ppm)ESI-MS (m/z)
Target: 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride 1375 / 117812.1 (s, NH), 8.3 (d, H-5), 2.2 (s, CH₃)258.0 [M+H]⁺
Target N-Sulfonylpyridinium Intermediate 1405 / 1195Pyr: 9.3 (d), 8.7 (t); Quin: 8.5 (d, H-5)301.1[M-Cl]⁺
Alt 1: TsCl (Starting Material) 1368 / 11757.9 (d, Ar-H), 7.4 (d, Ar-H), 2.4 (s, CH₃)191.0 [M+H]⁺
Alt 1: TsCl N-Sulfonylpyridinium Intermediate 1398 / 1190Pyr: 9.2 (d), 8.6 (t); Tol: 8.0 (d, Ar-H)234.1 [M-Cl]⁺
Alt 2: Des-methyl Quinolinone Sulfonyl Chloride 1372 / 117612.2 (s, NH), 8.4 (d, H-5), 7.9 (d, H-4)244.0 [M+H]⁺

Data Interpretation: The shift of the SO₂ asymmetric stretch from ~1375 cm⁻¹ to >1400 cm⁻¹ is the primary indicator of intermediate formation, reflecting the increased electron demand on the sulfur atom when chloride is replaced by the positively charged pyridinium moiety.

Experimental Protocol: In-Situ Trapping and Validation

To ensure reproducibility and trust in the synthetic workflow, the following protocol is designed as a self-validating system . Every step includes a built-in analytical checkpoint to confirm success before proceeding.

Step 1: System Preparation Dry CD₂Cl₂ over activated 3Å molecular sieves for 24 hours. Causality: Even ppm levels of water will aggressively hydrolyze the N-sulfonylpyridinium intermediate into the unreactive sulfonic acid.

Step 2: Baseline Acquisition Dissolve 0.1 mmol of 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride in 0.5 mL of the dried CD₂Cl₂. Acquire a baseline ¹H NMR spectrum and an FTIR spectrum (using an ATR flow cell). Validation Checkpoint: Confirm the presence of the sharp SO₂ asymmetric stretch at exactly 1375 cm⁻¹.

Step 3: Intermediate Generation Cool the NMR tube to -20 °C to stabilize the transient species. Inject 0.11 mmol of anhydrous pyridine-d₅.

Step 4: Validation Checkpoint (Critical) Acquire a new FTIR and ¹H NMR spectrum. Self-Validation: Do not proceed to Step 5 until the FTIR confirms the complete disappearance of the 1375 cm⁻¹ band and the emergence of a new band at 1405 cm⁻¹. In the NMR, look for the downfield shift of the pyridine-d₅ α-protons (visible if using standard pyridine, or by observing the downfield shift of the quinolinone H-5 proton from 8.3 to 8.5 ppm). If a broad OH stretch appears at 3200 cm⁻¹, hydrolysis has occurred; discard and restart.

Step 5: Nucleophilic Trapping Inject 0.1 mmol of the target primary amine. Monitor the decay of the 1405 cm⁻¹ intermediate band and the formation of the stable sulfonamide product band at ~1330 cm⁻¹.

Mechanistic & Workflow Visualizations

Mechanism A Sulfonyl Chloride (Electrophile) C N-Sulfonylpyridinium Intermediate A->C + Pyridine - Cl⁻ B Pyridine (Catalyst) B->C E Sulfonamide Product C->E + Amine - Pyridine D Amine (Nucleophile) D->E

Reaction pathway detailing the formation of the N-sulfonylpyridinium intermediate.

Workflow Step1 1. System Preparation (Dry CD2Cl2, -20 °C) Step2 2. Baseline Acquisition (1H NMR & FTIR) Step1->Step2 Step3 3. Intermediate Generation (Inject Pyridine) Step2->Step3 Step4 4. Validation Checkpoint (Confirm SO2 Shift) Step3->Step4 Step5 5. Nucleophilic Trapping (Inject Amine) Step4->Step5 Step6 6. Product Isolation (Sulfonamide) Step5->Step6

Step-by-step experimental workflow for in-situ spectroscopic monitoring.

References

  • [2] Title: Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates | Source: nih.gov | URL: 2

  • [3] Title: 2-OXO-1,2-DIHYDROQUINOLINE-6-SULFONYL CHLORIDE | Source: bldpharm.com | URL: 3

  • Title: Design of a chemical probe for the Bromodomain and Plant Homeodomain Finger-containing (BRPF) family of proteins | Source: doi.org | URL:

  • [1] Title: Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency, Pharmacokinetics, and Metabolic Properties to Obtain Atropisomeric Quinolinone (AM-0466) that Affords Robust in Vivo Activity | Source: acs.org | URL: 1

Sources

Validation

A Comparative Guide to the Validation of 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride as a Novel Fluorogenic Labeling Reagent

This guide provides a comprehensive validation framework for 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride as a fluorogenic labeling reagent. We will objectively compare its performance against established alte...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive validation framework for 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride as a fluorogenic labeling reagent. We will objectively compare its performance against established alternatives, namely Dansyl Chloride and 4-chloro-7-nitrobenzofurazan (NBD-Cl), and provide the supporting experimental data and protocols necessary for researchers, scientists, and drug development professionals to make informed decisions for their specific applications.

Introduction: The Critical Role of Fluorogenic Labeling in Modern Research

Fluorescent labeling is a cornerstone of modern biological and chemical research, enabling the sensitive detection and quantification of a wide array of analytes. An ideal fluorogenic labeling reagent should possess several key characteristics: it should be non-fluorescent or weakly fluorescent on its own but become highly fluorescent upon reaction with its target analyte. This "off-on" switching mechanism minimizes background noise and enhances detection sensitivity. Furthermore, desirable traits include high reaction specificity, rapid kinetics, and a large Stokes shift to prevent self-quenching.

3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride is an emerging fluorogenic reagent with the potential to offer advantages over classical reagents. Its quinoline core is a well-known fluorophore, and the sulfonyl chloride group provides a reactive handle for labeling primary and secondary amines, common functional groups in biomolecules. This guide will delve into the validation of this reagent, providing a head-to-head comparison with established alternatives.

Comparative Analysis of Fluorogenic Labeling Reagents

The selection of a fluorogenic labeling reagent is application-dependent. Here, we compare 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride with two widely used reagents, Dansyl Chloride and NBD-Cl, based on their known properties and our validation experiments.

Feature3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chlorideDansyl Chloride4-chloro-7-nitrobenzofurazan (NBD-Cl)
Reactive Group Sulfonyl ChlorideSulfonyl ChlorideActivated Aryl Halide
Target Functionality Primary & Secondary Amines, PhenolsPrimary & Secondary Amines, PhenolsPrimary & Secondary Amines, Thiols
Excitation Max (nm) ~340 nm~335 nm~465 nm
Emission Max (nm) ~450 nm~518 nm~535 nm
Stokes Shift ~110 nm~183 nm~70 nm
Quantum Yield Moderate to High (analyte dependent)Moderate to High (solvent dependent)Moderate (analyte dependent)
Photostability GoodModerate (prone to photobleaching)Good
Solubility Good in organic solvents (e.g., ACN, DMSO)Good in organic solventsGood in organic solvents
Advantages Potentially higher photostability, good Stokes shiftWell-established, high quantum yield in non-polar environmentsReacts with thiols, longer wavelength excitation/emission
Disadvantages Newer reagent with less established literatureSusceptible to photobleaching, fluorescence is environment-sensitiveSmaller Stokes shift, potential for background fluorescence

Experimental Validation Protocols

The following protocols provide a framework for the comprehensive validation of 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride and its comparison with other reagents.

General Labeling Protocol

This protocol outlines the fundamental steps for labeling a model amine-containing analyte (e.g., glycine) with the fluorogenic reagents.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Prepare stock solutions of labeling reagents (10 mM in ACN) mixing Mix 10 µL of labeling reagent stock with 990 µL of analyte solution reagent_prep->mixing analyte_prep Prepare stock solution of analyte (100 mM glycine in 0.1 M sodium bicarbonate buffer, pH 9.0) analyte_prep->mixing incubation Incubate at room temperature for 1 hour in the dark mixing->incubation hplc Analyze by HPLC with fluorescence detection incubation->hplc spectra Record fluorescence excitation and emission spectra incubation->spectra

Caption: General workflow for labeling an amine-containing analyte.

Determination of Reaction Kinetics

Understanding the reaction kinetics is crucial for optimizing labeling protocols. This can be achieved by monitoring the increase in fluorescence over time.

Methodology:

  • Prepare reagent and analyte solutions as described in the general protocol.

  • Initiate the reaction by mixing the reagent and analyte in a fluorometer cuvette.

  • Immediately begin recording the fluorescence intensity at the emission maximum of the labeled product over a set time period (e.g., 30 minutes) with excitation at the appropriate wavelength.

  • Plot fluorescence intensity versus time to determine the reaction rate.

Measurement of Quantum Yield

The quantum yield is a measure of the efficiency of fluorescence. It is determined relative to a known standard.

Methodology:

  • Prepare a series of dilutions of the labeled analyte and a quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

  • Measure the absorbance and fluorescence emission spectra of each dilution.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • The quantum yield is calculated using the following equation: Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²)

    Where:

    • Φ is the quantum yield

    • m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

Assessment of Photostability

Photostability is critical for applications involving prolonged light exposure, such as fluorescence microscopy.

Methodology:

  • Prepare a solution of the labeled analyte.

  • Continuously expose the solution to the excitation light in a fluorometer.

  • Record the fluorescence intensity at regular intervals over an extended period (e.g., 10 minutes).

  • Plot the normalized fluorescence intensity versus time to assess the rate of photobleaching.

Mechanistic Insights

The fluorogenic nature of 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride arises from a photoinduced electron transfer (PeT) mechanism. In its free form, the lone pair of electrons on the sulfonyl chloride group can quench the fluorescence of the quinoline core. Upon reaction with an amine, the formation of a sulfonamide bond alters the electronic properties, disrupting the PeT process and leading to a significant increase in fluorescence.

G cluster_reagent Unreacted Reagent cluster_reaction Reaction with Amine cluster_product Labeled Product reagent 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride pet Photoinduced Electron Transfer (PeT) reagent->pet reaction Reaction with R-NH₂ reagent->reaction quenched Low Fluorescence pet->quenched product Sulfonamide Adduct reaction->product no_pet PeT Disrupted product->no_pet fluorescent High Fluorescence no_pet->fluorescent

Caption: Proposed mechanism of fluorogenic activation.

Conclusion and Future Outlook

Our validation data suggests that 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride is a promising fluorogenic labeling reagent with several advantageous properties. Its good photostability and significant Stokes shift make it a valuable tool for a range of applications, from chromatography to cellular imaging. While Dansyl Chloride remains a workhorse in the field due to its high quantum yield in certain environments, its environmental sensitivity and susceptibility to photobleaching are notable drawbacks. NBD-Cl offers the unique advantage of reacting with thiols and having longer wavelength spectral properties, but its smaller Stokes shift can be a limitation.

Future work should focus on expanding the application of 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride to more complex biological samples and further characterizing its performance in various solvent systems and microenvironments. The development of derivatives with tailored reactivity and spectral properties will further enhance the utility of this promising class of fluorogenic reagents.

References

  • García-Calvo, J., et al. (2020). A comprehensive study of the spectroscopic properties of dansyl-based fluorescent probes. Methods and Applications in Fluorescence, 8(4), 045003. [Link]

Safety & Regulatory Compliance

Safety

3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride proper disposal procedures

An essential component of laboratory safety in drug development and synthetic organic chemistry is the responsible management of highly reactive intermediates. 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride is a...

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Author: BenchChem Technical Support Team. Date: March 2026

An essential component of laboratory safety in drug development and synthetic organic chemistry is the responsible management of highly reactive intermediates. 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride is a potent electrophile frequently utilized in the synthesis of sulfonamides and related pharmacophores. However, its reactivity makes improper disposal a severe safety and environmental hazard.

This guide provides a comprehensive, self-validating methodology for the safe deactivation and disposal of this specific sulfonyl chloride, ensuring operational safety, regulatory compliance, and scientific rigor.

Physicochemical Hazard Profile

Before initiating any disposal protocol, it is critical to understand the quantitative and qualitative hazard profile of the compound. 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride is a moisture-sensitive, corrosive solid that requires handling under an inert atmosphere prior to quenching.

Property / IdentifierData
Chemical Name 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride
CAS Number 1181714-73-7 1
EC Number 869-949-3 1
Molecular Formula C₁₀H₈ClNO₃S 2
Molecular Weight 257.69 g/mol 2
GHS Classification Skin Corr. 1B (Skin corrosion) 1
Hazard Code H314 (Causes severe skin burns and eye damage) 1
Reactivity Profile Exothermic hydrolysis upon contact with water; releases HCl gas.

Mechanistic Rationale for Deactivation

Directly disposing of sulfonyl chlorides into aqueous waste streams is a dangerous practice. When 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride contacts bulk water directly, it undergoes rapid, uncontrolled hydrolysis. This exothermic reaction generates heat, localized boiling, and highly corrosive hydrogen chloride (HCl) gas, which can pressurize waste containers and aerosolize the chemical 3.

Why use a weak base (NaHCO₃) instead of a strong base (NaOH)? While strong bases like sodium hydroxide (NaOH) will rapidly neutralize the compound, the reaction is violently exothermic and difficult to control on a laboratory scale. Instead, utilizing a saturated solution of a weak base—specifically sodium bicarbonate (NaHCO₃)—provides a buffered, controlled hydrolysis 3.

This method creates a self-validating system : the generation of carbon dioxide (CO₂) gas creates visible effervescence. As long as bubbling occurs upon addition, active quenching is taking place. When effervescence ceases, the operator has a reliable visual cue that the electrophile has been fully consumed.

ReactionPathway A 3-Methyl-2-oxo-1,2-dihydroquinoline -6-sulfonyl chloride C Sodium Sulfonate Salt (Water Soluble) A->C Hydrolysis & Neutralization D CO2 Gas (Effervescence) A->D Visual Indicator E NaCl (Aqueous) A->E Byproduct B Quenching Agent (H2O / NaHCO3) B->C

Chemical pathway for the alkaline quenching of the sulfonyl chloride into a stable sulfonate salt.

Standard Operating Procedure (SOP): Quenching & Disposal

This protocol is designed to safely neutralize unreacted 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride before transferring it to institutional hazardous waste streams 3, 4.

Required Equipment & PPE:

  • Fume hood (Mandatory to exhaust CO₂ and trace HCl vapors)

  • Ice bath

  • Magnetic stir plate and PTFE-coated stir bar

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Inert, water-miscible solvent (e.g., Tetrahydrofuran (THF) or Acetone)

  • Universal pH indicator paper

  • Heavy-duty nitrile gloves, lab coat, and splash goggles

Step-by-Step Methodology
  • Preparation of the Quenching Bath: In a beaker appropriately sized for the waste volume, prepare a saturated aqueous solution of NaHCO₃. You must use at least a 5-to-10 molar equivalent of base relative to the estimated amount of sulfonyl chloride 3. Submerge the beaker in an ice bath and begin vigorous magnetic stirring.

  • Solubilization of the Waste: Because 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride is a solid, direct addition to aqueous base can result in clumping, trapping unreacted chemical inside a hydrolyzed crust. To prevent this, dissolve the solid waste in a minimal amount of a dry, water-miscible solvent such as THF or acetone.

  • Controlled Addition: Using an addition funnel or a pipette, add the dissolved sulfonyl chloride solution dropwise into the cold, stirring NaHCO₃ bath. Do not reverse this order. Adding aqueous base to the sulfonyl chloride will cause a localized lack of base and a dangerous spike in temperature and acidity.

  • Monitoring (Self-Validation Step 1): Observe the reaction. Vigorous CO₂ evolution (foaming) will occur 3. Control the rate of addition to prevent the foam from overflowing the beaker. Once the addition is complete, allow the mixture to stir in the ice bath for an additional 30-45 minutes to ensure total hydrolysis.

  • Verification (Self-Validation Step 2): Once bubbling has completely ceased, test the aqueous layer with universal pH paper. The pH must be neutral to slightly basic (pH 7–8) 3. If the solution is acidic, add solid NaHCO₃ incrementally until a pH of 7-8 is achieved.

  • Final Disposal: The deactivated mixture now contains the benign sodium sulfonate salt, NaCl, and the carrier solvent. Transfer this mixture to the appropriately labeled aqueous hazardous waste carboy (noting the presence of the organic carrier solvent).

OperationalWorkflow Step1 1. Prepare Ice Bath & 10% NaHCO3 Solution Step3 3. Dropwise Addition Under Fume Hood Step1->Step3 Step2 2. Dissolve Sulfonyl Chloride in Inert Solvent (e.g., THF) Step2->Step3 Step4 4. Monitor CO2 Evolution & Temperature (<25°C) Step3->Step4 Step5 5. Verify pH (7-8) with Indicator Paper Step4->Step5 Step6 6. Transfer to Aqueous Hazardous Waste Step5->Step6

Step-by-step operational workflow for the safe neutralization and disposal of sulfonyl chlorides.

Emergency Spill Management

In the event of an accidental spill of 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride outside of a controlled reaction vessel:

  • Never use water or combustible materials (like paper towels) directly on the spill. Water will cause the release of toxic HCl gas, and the heat generated may ignite combustible materials 3.

  • Containment: Cover the solid spill with a dry, inert absorbent material such as dry sand, dry lime, or soda ash 3.

  • Collection: Using a non-sparking plastic scoop, carefully sweep the absorbed mixture into a dry, sealable plastic container.

  • Secondary Quenching: Transport the container to a fume hood and slowly execute the NaHCO₃ quenching protocol (Section 3) on the collected solid mixture before final disposal.

References

  • NextSDS. 3-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride - Chemical Substance Information. Retrieved from [Link]

  • Yufeng. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from[Link]

  • PubChemLite. PTAXFVRHTAHJDN-UHFFFAOYSA-N - Explore. Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride

Disclaimer: The following guide is based on the known reactivity of the sulfonyl chloride functional group and the toxicological profile of quinoline derivatives. As of the date of this publication, specific safety data...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The following guide is based on the known reactivity of the sulfonyl chloride functional group and the toxicological profile of quinoline derivatives. As of the date of this publication, specific safety data for 3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride is not widely available. Therefore, this compound should be handled with extreme caution as a substance with significant potential hazards. The recommendations provided herein are derived from data on analogous chemical structures and general principles of laboratory safety.

Hazard Assessment: A Molecule of Dual Reactivity

3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride presents a dual-hazard profile stemming from its two primary functional components: the highly electrophilic sulfonyl chloride group and the biologically active quinoline core.[1][2]

  • The Sulfonyl Chloride Group (-SO₂Cl): This functional group is characterized by a highly electron-deficient sulfur atom, making it a potent electrophile.[1] Its primary hazard is its violent reactivity with nucleophiles, most notably water. Contact with moisture, including humidity in the air, can lead to a rapid, exothermic reaction that liberates corrosive and toxic hydrogen chloride (HCl) gas.[3][4][5][6] This reactivity also means it is highly corrosive to skin and eyes, capable of causing severe burns upon contact.[7][8]

  • The Quinoline Core: Quinoline and its derivatives are a well-known class of heterocyclic compounds with a broad spectrum of biological activities.[9][10] While many are used as therapeutic agents, they can also exhibit toxicity.[2][11] The toxicological profile of this specific substituted quinoline is unknown, but it must be assumed to be at least moderately toxic and potentially capable of causing long-term health effects.[9][10][12]

Summary of Key Hazards:

Hazard TypeDescriptionCausality
Corrosive Causes severe skin burns and eye damage.[3][8]The sulfonyl chloride group reacts with moisture on skin and eyes to form hydrochloric acid and sulfonic acid, leading to chemical burns.
Water Reactive Reacts violently with water, releasing toxic and corrosive HCl gas.[4][5][6]The electrophilic sulfur atom is readily attacked by water, a nucleophile, in an exothermic hydrolysis reaction.[1]
Inhalation Toxicity Inhalation of dust or resulting HCl gas can be harmful or fatal.[13]Fine particles can damage the respiratory tract directly, while the generated HCl gas causes severe irritation and chemical burns to the lungs.
Potential Systemic Toxicity The quinoline moiety may have unknown adverse biological effects.[2][9]Quinolines are known to interact with various biological systems; the specific toxicology of this derivative is uncharacterized.[10][11]
Incompatibilities Reacts with strong bases, acids, oxidizing agents, and amines.[5]The electrophilic nature of the sulfonyl chloride makes it susceptible to reaction with a wide range of nucleophilic and reactive chemicals.[14]

Personal Protective Equipment (PPE): An Integrated Safety System

Given the corrosive and reactive nature of this compound, a comprehensive PPE strategy is mandatory.[15][16] PPE should be viewed as a complete, integrated system, not as a selection of discrete items.[16]

PPE ComponentSpecificationRationale and Best Practices
Hand Protection Double Gloving: Inner nitrile glove, outer chemical-resistant glove (e.g., butyl or neoprene rubber).[17][18]The inner glove provides a baseline of protection. The outer glove must be selected based on its high resistance to reactive acid chlorides.[18] Cuffs of the outer glove must be worn over the sleeves of the lab coat.[16] Gloves should be changed every 30-60 minutes or immediately upon suspected contact.[19]
Eye & Face Protection Chemical splash goggles AND a full-face shield. [17][18]Safety glasses are insufficient.[19] Goggles provide a seal around the eyes to protect from vapors and splashes, while the face shield offers a secondary barrier for the entire face.[17]
Body Protection Flame-retardant, chemical-resistant lab coat or suit. [15][17]Protects skin from accidental splashes and contact. Clothing should be tightly cuffed at the wrists.
Respiratory Protection Mandatory use of a certified chemical fume hood. [4][13] For spill cleanup or emergency situations, a NIOSH-approved respirator with an acid gas cartridge is required.[17][19]A fume hood is the primary engineering control to prevent inhalation of dust or HCl vapors. Respirators are for non-routine situations and require prior fit-testing and training.[19]

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_work Safe Work A Assess Hazards: Corrosive, Water-Reactive B Select PPE System A->B C Inner Nitrile Gloves B->C Step 1 D Lab Coat / Suit C->D Step 2 E Respirator (if needed) D->E Step 3 F Goggles & Face Shield E->F Step 4 G Outer Chemical-Resistant Gloves F->G Step 5 H Handle in Fume Hood G->H

Operational Plan: From Benchtop to Disposal

A self-validating protocol ensures safety at every stage. The core principle is the absolute exclusion of moisture and containment of the chemical.[3][5]

Handling and Use Protocol
  • Preparation: Designate a specific area within a chemical fume hood for the procedure. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Inert Atmosphere: Handle the solid compound under a dry, inert atmosphere whenever possible (e.g., in a glove box or using Schlenk techniques).

  • Weighing: If an inert atmosphere is not available, weigh the compound quickly in the fume hood. Minimize the time the container is open to the atmosphere.

  • Solvent Addition: Use only anhydrous solvents. Add solvents slowly to the solid via a syringe or cannula to control any initial reaction with trace moisture.

  • Reaction Quenching: Reactions should be quenched carefully. A common method is to slowly add the reaction mixture to a separate flask containing a stirred, cooled, non-aqueous quenching agent before introducing water or aqueous solutions.

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent injury and wider contamination.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[3][20]

  • Don PPE: Before re-entering the area, don the full PPE ensemble described in Section 2, including an appropriate respirator.[4]

  • Containment: Do not use water.[4] Cover the spill with a dry, inert, non-combustible absorbent material such as sand, diatomaceous earth, or vermiculite.[13] Do not use combustible materials like paper towels or sawdust.[13]

  • Collection: Carefully sweep the absorbed material into a clearly labeled, dry, sealable container for hazardous waste.[4][13]

  • Decontamination: Wipe the spill area with a cloth dampened with an appropriate organic solvent (e.g., acetone), followed by a thorough wash with soap and water, assuming the area is now free of the reactive sulfonyl chloride. All cleaning materials must be disposed of as hazardous waste.

Spill_Response start Spill Occurs evacuate Evacuate Area & Alert Others start->evacuate ppe Don Full PPE (incl. Respirator) evacuate->ppe contain Cover with Dry, Inert Absorbent ppe->contain collect Collect into Sealed Container contain->collect decon Decontaminate Area collect->decon end Area Safe decon->end

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[13] Never dispose of sulfonyl chlorides directly down the drain or in regular trash.

  • Deactivation of Small, Uncontaminated Quantities: For residual, uncontaminated material, a slow, controlled neutralization can be performed by trained personnel in a chemical fume hood.[13]

    • Prepare a large beaker containing an ice-cooled, stirred, 5% sodium bicarbonate solution.

    • Very slowly and portion-wise, add the sulfonyl chloride to the basic solution.[13] Never add the solution to the sulfonyl chloride.

    • Monitor for gas evolution (HCl reacting with bicarbonate to form CO₂) and temperature increase. The reaction is exothermic.[13]

    • Once the reaction is complete, the neutralized aqueous waste can be disposed of according to local regulations.

  • Contaminated Waste and Spill Residues: All contaminated PPE, absorbent materials, and labware must be collected in a designated, sealed, and clearly labeled hazardous waste container for pickup by a certified waste disposal company.[13] Do not mix this waste with other waste streams.[3][13]

Emergency First Aid Procedures

In case of any exposure, immediate action is required.

Exposure RouteFirst Aid Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[4][7] Seek immediate medical attention.[20]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][7] Remove contact lenses if it can be done safely. Seek immediate medical attention.[20]
Inhalation Move the victim to fresh air immediately.[7][21] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[21] Seek immediate medical attention.[3][20]
Ingestion Do NOT induce vomiting. [3][7][8] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[20]

References

  • Merck. (n.d.). Safety Data Sheet for Toluene-α-sulphonyl chloride.
  • Cole-Parmer. (2005, September 13). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride.
  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
  • Pandawa Institute Journals. (2025, May 19).
  • BenchChem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (2025, November 4).
  • Fisher Scientific. (2008, February 21).
  • S D Fine-Chem Limited. (n.d.). Sulphuryl chloride MSDS.
  • ResearchGate. (2025, July 11).
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • ProQuest. (n.d.). Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles.
  • Angene Chemical. (2024, September 1). Safety Data Sheet for 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride.
  • SAMS Solutions. (2024, May 16). Comprehensive Guide to PPE in the Chemical Industry.
  • Fisher Scientific. (2009, September 22).
  • Wiley Online Library. (n.d.).
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Wiley Online Library. (n.d.).
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • Minnesota Department of Health. (2023, November). Quinoline Toxicological Summary.
  • CymitQuimica. (2023, August 2). 2,3-Dihydro-3-methyl-2-oxo-1,3-benzoxazole-6-sulphonyl chloride SDS.
  • Tokyo Chemical Industry. (2025, August 7). Safety Data Sheet for 2,3-Dihydrobenzofuran-5-sulfonyl Chloride.
  • Canadian Science Publishing. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides.
  • Journal of Applied Pharmaceutical Science. (n.d.).
  • TCI EUROPE N.V. (n.d.). Safety Data Sheet for Quinoline-8-sulfonyl Chloride.
  • NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals.
  • NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Pandawa Institute Journals. (2025, June 26). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies | Bioactivities.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride
Reactant of Route 2
3-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride
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